Desoximetasone
Description
A topical anti-inflammatory glucocorticoid used in dermatoses, skin allergies, psoriasis, etc.
This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.
This compound is a synthetic glucocorticoid receptor agonist with metabolic, anti-inflammatory and immunosuppressive activity. This compound activates specific intracellular receptors, which bind to distinct sites on DNA to modify gene transcription. This results in an induction of the synthesis of anti-inflammatory proteins and suppression of the synthesis of inflammatory mediators. This leads to an overall reduction in chronic inflammation and autoimmune reactions. This compound is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 3 approved indications.
A topical anti-inflammatory glucocorticoid used in DERMATOSES, skin allergies, PSORIASIS, etc.
See also: Dexamethasone (broader); Prednisone (related); Fluorometholone (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSBHGCDBMOOT-IIEHVVJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045647 | |
| Record name | Desoximetasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.10e-02 g/L | |
| Record name | Desoximetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
140218-14-0, 382-67-2 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140218-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoximetasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoximetasone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desoximetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoximetasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desoximetasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESOXIMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E07GXB7AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Desoximetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Desoximetasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Desoximetasone, a potent synthetic topical corticosteroid. The information herein is intended to support research and development activities by providing key data, experimental methodologies, and a depiction of its molecular mechanism.
Core Physicochemical Data
This compound is a synthetic corticosteroid utilized for its anti-inflammatory and antipruritic properties.[1] A precise understanding of its physicochemical characteristics is fundamental for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy.
Below is a summary of its key quantitative properties.
| Property | Value | Source |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | [2] |
| Chemical Formula | C₂₂H₂₉FO₄ | [2] |
| Molecular Weight | 376.47 g/mol | [3] |
| Melting Point | 206 - 218 °C | [4] |
| Boiling Point | Not available (typically decomposes at high temperatures) | |
| Water Solubility | 42.1 mg/L | [1] |
| pKa (Strongest Acidic) | 13.44 | |
| logP (Octanol-Water) | 2.35 | [1] |
| Physical Description | White to practically white, odorless, crystalline powder. | [4] |
Signaling Pathway and Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors.[5] Upon diffusing across the cell membrane, it binds to the intracellular glucocorticoid receptor (GR), which is typically complexed with heat shock proteins (HSPs) in the cytoplasm. This binding event causes the dissociation of the HSPs and a conformational change in the GR.[5]
The activated this compound-GR complex then translocates into the nucleus.[5] Inside the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[5] This interaction modulates the transcription of target genes.[5] A primary action is the suppression of pro-inflammatory cytokines and mediators like interleukins and tumor necrosis factor-alpha (TNF-α).[5] Additionally, it is believed to induce phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[6]
Caption: Mechanism of action of this compound via the glucocorticoid receptor signaling pathway.
Experimental Protocols
The determination of physicochemical properties is crucial for drug development. Standardized protocols are employed to ensure data accuracy and reproducibility.
The shake-flask method is the gold standard for experimentally determining the logP value of a compound.[7] It directly measures the partitioning of a substance between n-octanol and water.[7]
Methodology:
-
Preparation of Phases: N-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing them vigorously for 24 hours, followed by a separation period to allow distinct phases to form.[8]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, typically the one in which it is most soluble.[8]
-
Partitioning: A known volume of the stock solution is added to a flask containing measured volumes of the pre-saturated n-octanol and aqueous buffer. The flask is then sealed and agitated (e.g., on a mechanical shaker) at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After shaking, the mixture is allowed to stand undisturbed until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to expedite and enhance this separation.[10]
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[10][11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Standard experimental workflow for LogP determination using the shake-flask method.
Potentiometric titration is a highly precise and common method for determining the pKa of a substance.[12] It involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added.[13]
Methodology:
-
Instrument Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent or co-solvent system (if sparingly soluble in water) to create a solution of known concentration (e.g., 1mM).[15] The ionic strength of the solution is kept constant using an electrolyte like KCl.[14]
-
Titration Setup: The sample solution is placed in a reaction vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. To remove dissolved CO₂, the solution is purged with an inert gas like nitrogen, especially when titrating with a base.[15]
-
Titration Process: The solution is titrated by the stepwise addition of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[14]
-
Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[13][14] The process is repeated multiple times to ensure reproducibility.[14]
The solubility of a compound is a critical parameter, especially for sparingly soluble drugs like corticosteroids. A common method is the equilibrium shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent (e.g., distilled water, buffered solutions at various pH values).[16]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved drug is achieved.[16]
-
Sample Processing: After equilibration, the suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution. Care is taken to avoid precipitation or evaporation during this step.
-
Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a validated analytical method, such as HPLC-UV.
-
Result Expression: The solubility is expressed in units such as mg/L or mol/L at the specified temperature and pH.
References
- 1. This compound | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Topicort (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. scielo.br [scielo.br]
An In-Depth Technical Guide to the Synthesis of Desoximetasone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for desoximetasone, a potent topical corticosteroid. The information presented herein is intended for an audience with a strong background in organic chemistry and drug synthesis. This document outlines two major synthetic routes, detailing the key transformations, intermediates, and experimental protocols.
Introduction
This compound, chemically known as 9α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, is a synthetic glucocorticoid with significant anti-inflammatory and anti-pruritic properties. Its therapeutic efficacy relies on its specific chemical structure, which is achieved through complex multi-step chemical syntheses. This guide will explore a de novo synthesis pathway starting from a pregnatriene derivative and a more direct conversion from a commercially available corticosteroid, dexamethasone.
Synthesis Pathway 1: De Novo Synthesis from 1,4,9,16-Tetraene-pregnatriene-3,20-dione
This pathway constitutes a comprehensive approach to building the this compound molecule from a more basic steroid backbone. The key transformations involve the sequential introduction of the C-16 methyl group, the 9α-fluoro and 11β-hydroxyl groups, and the 21-hydroxyl group.
Experimental Protocols and Data
The following tables summarize the experimental conditions and quantitative data for each key step in the de novo synthesis of this compound.
Table 1: Experimental Protocols for De Novo Synthesis
| Step | Reaction | Key Reagents & Solvents | Reaction Conditions |
| 1 | Epoxidation | Halide reagent, Acid catalyst, Alkali, Polar organic solvent | - |
| 2 | Grignard Reaction | Methylmagnesium bromide, Tetrahydrofuran (THF) | Cooled to 0-5°C |
| 3 | Ring Opening & Iodination | Hydrogen fluoride, Iodine, Calcium chloride, Methanol, THF | -5 to 20°C for iodination |
| 4 | Metathesis | Potassium acetate, Dimethylformamide (DMF) | 60 ± 2°C for 2 hours |
| 5 | Hydrolysis | Sodium hydroxide, Methanol, Methylene chloride | 0-5°C for 2 hours |
Table 2: Quantitative Data for De Novo Synthesis
| Step | Intermediate | Starting Material | Product Mass | Yield | Melting Point (°C) |
| 1 & 2 | Intermediate 2 | 10.2g of 9,11-epoxy-1,4,16-triolefin-pregnant steroid-3,20-dione | 9.7g | - | - |
| 3 & 4 | Intermediate 4 | - | 10.1g | - | - |
| 5 | This compound | 10.4g of this compound Acetate | 8.6g | ~83% | 208-215 |
Note: Detailed quantitative data for each sequential step is not fully available in the public domain. The yields provided are based on the available patent literature and may represent multi-step transformations.
Synthesis Pathway 2: Conversion from Dexamethasone
A more direct and high-yielding approach to this compound involves the dehydroxylation of the readily available corticosteroid, dexamethasone, at the C-17 position. This process is achieved in a single chemical step.[1]
Experimental Protocol and Data
This one-step conversion offers a significant advantage in terms of efficiency and atom economy.
Table 3: Experimental Protocol for Conversion from Dexamethasone
| Step | Reaction | Reagents & Solvents | Reaction Conditions | Work-up |
| 1 | 17-Dehydroxylation | Dexamethasone, Trimethylsilyl iodide, Dichloromethane, Acetonitrile (95:5) | -8°C for 1 hour | Quenched with 30% sodium bisulfite, washed with sodium bicarbonate solution, and treated with hydrochloric acid. |
Table 4: Quantitative Data for Conversion from Dexamethasone
| Starting Material | Reagent Quantity | Product Mass | Yield |
| 15 g (38.22 mmol) of Dexamethasone | 16.5 ml of Trimethylsilyl iodide | 12 g | 83%[1] |
Detailed Methodologies for Key Experiments
De Novo Synthesis Pathway
Step 1: Epoxidation of 1,4,9,16-Tetraene-pregnatriene-3,20-dione The starting tetraene is treated with a halide reagent in the presence of an acid catalyst in a polar organic solvent. The resulting intermediate halogenide is then reacted with an alkali to form the 9,11-epoxide (Intermediate 1).
Step 2: Grignard Reaction To a cooled solution (0-5°C) of Intermediate 1 in tetrahydrofuran (THF), a solution of methylmagnesium bromide is added. The reaction introduces the 16α-methyl group to yield Intermediate 2.[2]
Step 3: Ring Opening and Iodination The epoxy ring of Intermediate 2 is opened using a source of fluoride, typically hydrogen fluoride, to introduce the 9α-fluoro and 11β-hydroxyl groups. The subsequent iodination at the 21-position is carried out using iodine in a mixed solvent system of methanol and THF, with calcium chloride acting as a solubility promoter, at a temperature of -5 to 20°C to give Intermediate 3.[2]
Step 4: Metathesis Intermediate 3 is dissolved in dimethylformamide (DMF), and potassium acetate is added. The reaction mixture is heated to 60 ± 2°C for 2 hours. This substitution reaction yields this compound acetate (Intermediate 4).[2]
Step 5: Hydrolysis this compound acetate is dissolved in a mixture of methanol and methylene chloride and cooled to 0-5°C. A solution of 2% sodium hydroxide in methanol is added, and the reaction is stirred for 2 hours. After neutralization with acetic acid and work-up, this compound is obtained.[2]
Dexamethasone Conversion Pathway
Step 1: 17-Dehydroxylation of Dexamethasone Dexamethasone (15 g, 38.22 mmol) is dissolved in a mixture of dichloromethane and acetonitrile (95:5, 225 ml) and cooled to -8°C. Trimethylsilyl iodide (16.5 ml) is added, and the mixture is stirred for 1 hour at -8°C. The reaction is then quenched with a 30% sodium bisulfite solution. The organic layer is washed with a sodium bicarbonate solution. A solution of 32% hydrochloric acid (115 ml) is added to the dichloromethane solution, and the mixture is stirred for 1 hour. The product is isolated by filtration to yield this compound (12 g, 83% yield).[1]
Conclusion
The synthesis of this compound can be achieved through multiple pathways, each with its own advantages and challenges. The de novo synthesis provides a fundamental approach to constructing the molecule, allowing for the introduction of various functionalities. However, it is a lengthy process with multiple intermediates. The conversion from dexamethasone offers a highly efficient and direct route, which is likely more favorable for industrial-scale production. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost-effectiveness, and desired purity of the final product. Further research into optimizing the reaction conditions and yields of the de novo pathway could enhance its viability.
References
In Vitro Biological Activity of Desoximetasone: A Technical Guide
Introduction
Desoximetasone is a potent, synthetic topical corticosteroid belonging to the glucocorticoid class of steroid hormones.[][2][3] It is widely utilized in dermatology for its pronounced anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various corticosteroid-responsive dermatoses such as psoriasis and eczema.[][2][4] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, focusing on its molecular mechanism of action, effects on various skin cell types, and the experimental protocols used to elucidate these activities. The information presented is intended for researchers, scientists, and professionals involved in drug development and dermatological research.
Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action for this compound, like other corticosteroids, is mediated through its interaction with intracellular glucocorticoid receptors (GR).[2][5] Upon topical application and diffusion into the cell, this compound binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins. The activated this compound-GR complex then translocates into the nucleus.[2][5]
Within the nucleus, the complex modulates gene transcription through two primary pathways:
-
Transactivation: The this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction upregulates the transcription of genes encoding anti-inflammatory proteins.
-
Transrepression: The complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of genes involved in the inflammatory cascade.
A key outcome of this genomic modulation is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[5][6] These proteins play a crucial role in the anti-inflammatory effect by inhibiting the release of arachidonic acid from membrane phospholipids.[2][5] The inhibition of arachidonic acid availability, in turn, suppresses the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes.[2][5]
References
An In-depth Technical Guide to the Degradation Pathways and Products of Desoximetasone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and associated products of the potent synthetic corticosteroid, desoximetasone. Understanding the stability of this compound under various stress conditions is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the outcomes of forced degradation studies, outlines the analytical methodologies employed for the identification and quantification of degradation products, and presents the proposed degradation mechanisms.
Overview of this compound Stability
This compound, a fluorinated corticosteroid, is susceptible to degradation under several stress conditions, including hydrolysis (acidic and alkaline), oxidation, and to a lesser extent, thermal and photolytic stress.[1][2] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, are instrumental in elucidating the inherent stability of the drug substance and identifying potential degradation products that may arise during the shelf-life of the drug product.[1][2][3]
The primary degradation pathways involve modifications to the corticosteroid structure, particularly at the C-17 side chain which includes a 20-keto-21-hydroxyl group, a key determinant of the chemical stability of many corticosteroids.[4][5]
Forced Degradation Studies and Products
Forced degradation studies are a pivotal component of drug development, providing insights into the degradation pathways and facilitating the development of stability-indicating analytical methods.[3][6]
Hydrolytic Degradation
Acidic Conditions: Under acidic hydrolysis, this compound shows significant degradation.[1][2]
Alkaline Conditions: Alkaline hydrolysis leads to the formation of a major degradation product.[1][7] This impurity has also been observed to increase during accelerated and long-term stability studies of this compound gel and cream formulations, highlighting the relevance of this degradation pathway to finished product stability.[1][2][8]
Oxidative Degradation
Oxidation is a significant degradation pathway for this compound and other corticosteroids.[4][5] The presence of oxygen can lead to the transformation of the 20-keto-21-hydroxyl side chain, resulting in various degradation products.[9] A notable oxidative impurity is (11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid, also referred to as this compound Oxidative Impurity or Dexamethasone Acid Impurity.[10]
Thermal and Photolytic Degradation
This compound exhibits greater stability under thermal and photolytic stress compared to hydrolytic and oxidative conditions. However, some degradation is observed.[1][2] Upon exposure to extremely high temperatures, thermal decomposition can generate irritating fumes and toxic gases, including carbon oxides and hydrogen fluoride.[11][12]
Identified Degradation Products
Several degradation products and related impurities of this compound have been identified and characterized. Many of these are available as reference standards for analytical purposes.[13][14][15]
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| This compound Oxidative Impurity | 75262-69-0 | C21H27FO4 | 362.44 | Also known as 17β-Carboxy 17-Desoxymethasone or Dexamethasone Acid Impurity.[10] |
| This compound 21-Dehydro Impurity | 1188271-71-7 | C22H27FO4 | 374.45 | A potential degradation product.[14] |
| This compound 1,2-Dihydro Impurity | 432-54-2 | C22H31FO4 | 378.48 | A potential process-related impurity or degradation product.[15] |
| This compound 21-Glucuronide | N/A | C28H37FO10 | 552.59 | A potential metabolite or degradation product.[14][15] |
| This compound 21-Sulfate Sodium Salt | 23638-54-2 | C22H28FNaO7S | 478.51 | A potential metabolite or degradation product.[15] |
| This compound 16,17-Didehydro 16-Demethyl Impurity | 1234572-33-8 | C21H25FO4 | 360.42 | A potential process-related impurity or degradation product.[15] |
Degradation Pathways and Mechanisms
The degradation of this compound primarily proceeds through hydrolysis and oxidation of the C-17 side chain.
Proposed Alkaline Hydrolysis Pathway
Under alkaline conditions, a significant degradation pathway has been proposed. The exact mechanism involves the hydrolytic reaction of this compound in the presence of water or ethanol under alkaline conditions.[1]
Oxidative Degradation Pathway
Oxidative stress primarily targets the C-17 side chain of corticosteroids. For this compound, this can lead to the formation of a carboxylic acid derivative.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and verifying forced degradation studies. The following sections summarize typical methodologies.
Forced Degradation (Stress Testing) Protocol
A general protocol for the forced degradation of this compound is outlined below, based on ICH guidelines.[1][2]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 N HCl | Reflux | Variable |
| Base Hydrolysis | 0.1 N NaOH | Reflux | Variable |
| Oxidation | 3% H₂O₂ | Room Temperature | Variable |
| Thermal Degradation | 60°C | Dry Heat | Variable |
| Photodegradation | UV light (as per ICH Q1B) | Room Temperature | Variable |
Sample Preparation for HPLC Analysis
A typical sample preparation procedure for the analysis of this compound and its degradation products in a cream formulation is as follows:
-
Accurately weigh a quantity of the cream equivalent to a known amount of this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a suitable diluent (e.g., a mixture of methanol and water).
-
Sonicate to dissolve and disperse the sample.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is essential for separating this compound from its degradation products and process-related impurities.[1][9][16]
Typical Chromatographic Conditions:
-
Column: C18, 75 mm x 4.6 mm, 3.5 µm particle size[1][2] or C18 Cosmosil, 250 mm x 4.6 mm, 5 µm particle size.[16]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid, pH adjusted to 3) and an organic solvent (e.g., methanol or acetonitrile).[9][16] A common mobile phase composition is methanol and water in a ratio of 20:80 v/v.[16]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[17]
Conclusion
The degradation of this compound is a multifaceted process influenced by pH, oxidative stress, and to a lesser extent, heat and light. The primary degradation pathways involve hydrolysis and oxidation, leading to the formation of several identifiable degradation products. A thorough understanding of these degradation pathways and the development of validated, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. The data presented in this guide serves as a valuable resource for formulation scientists, analytical chemists, and regulatory professionals involved in the development and lifecycle management of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. ajpsonline.com [ajpsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.unair.ac.id [repository.unair.ac.id]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. vionausa.com [vionausa.com]
- 12. vionausa.com [vionausa.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. allmpus.com [allmpus.com]
- 16. jddtonline.info [jddtonline.info]
- 17. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Desoximetasone Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of desoximetasone in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a clear understanding of the workflows involved in solubility determination.
Core Solubility Data
The solubility of this compound, a potent topical corticosteroid, is a critical parameter for the development of effective and stable pharmaceutical formulations. Understanding its solubility profile in different organic solvents allows for the optimization of drug delivery systems, manufacturing processes, and analytical methods.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in several common organic solvents. This data has been compiled from various technical sources and provides a comparative reference for formulation development.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | Not Specified | A stock solution can be prepared.[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | Not Specified | Suitable for creating high-concentration stock solutions.[2] |
| Dimethylformamide (DMF) | ~ 25 | Not Specified | - |
| Ethanol | ~ 3 | Not Specified | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | Not Specified | A complex solvent system relevant for in vivo studies. |
| Water | 0.14 | Not Specified | [2] |
| DMSO:PBS (pH 7.2) (1:10) | ~ 0.1 | Not Specified | Represents solubility in a co-solvent system with an aqueous buffer.[1] |
Qualitative Solubility Information
In addition to quantitative data, several sources describe the solubility of this compound in qualitative terms. These descriptions are valuable for initial solvent screening and general formulation considerations.
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.
Saturation Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent(s) of high purity
-
Glass vials or flasks with airtight seals
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.
-
Addition of Excess Solute: Add an excess amount of crystalline this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium is maintained with the undissolved solid.
-
Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial containing the this compound.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. To ensure complete removal of undissolved particles, the supernatant should be clarified by either centrifugation at a high speed or by filtering through a chemically compatible syringe filter (e.g., 0.22 µm).
-
Sample Dilution: Accurately pipette an aliquot of the clear, saturated supernatant and dilute it with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent should be prepared to accurately quantify the drug concentration.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.
Caption: Workflow for this compound Solubility Determination.
This guide provides essential data and methodologies to aid researchers and professionals in the development of formulations containing this compound. The provided solubility data serves as a critical starting point for solvent selection, while the detailed experimental protocol offers a robust method for in-house solubility determination.
References
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Desoximetasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoximetasone (Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11β,16α)-) is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions.[1][] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for elucidating its mechanism of action and for the rational design of novel corticosteroids with improved therapeutic profiles. This technical guide provides a detailed analysis of the molecular structure and conformation of this compound, based on single-crystal X-ray diffraction data. Key structural parameters, including crystallographic data and torsional angles, are presented. Furthermore, a representative experimental protocol for the structural determination of a corticosteroid by X-ray crystallography is outlined, and the glucocorticoid receptor signaling pathway is illustrated.
Molecular Structure
This compound is a corticosteroid with the molecular formula C₂₂H₂₉FO₄ and a molecular weight of 376.47 g/mol .[3] Its chemical structure consists of a steroid nucleus with key functional groups that contribute to its biological activity. The IUPAC name for this compound is (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one.[3]
The stereochemistry of this compound is crucial for its interaction with the glucocorticoid receptor. The fluorine atom at the 9α position and the methyl group at the 16α position significantly enhance its glucocorticoid activity.
Crystallographic and Conformational Analysis
The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The seminal work by Dupont, Dideberg, and Campsteyn in 1974 provided the foundational crystallographic data for this molecule.
Crystallographic Data
The crystallographic parameters for this compound are summarized in the table below. These data define the unit cell of the crystal lattice and the symmetry of the arrangement of the molecules within it.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| a | 11.319 Å | [3] |
| b | 22.803 Å | [3] |
| c | 7.381 Å | [3] |
| α | 90° | [3] |
| β | 90° | [3] |
| γ | 90° | [3] |
Molecular Conformation
The conformation of the steroid nucleus and its substituents dictates the molecule's ability to bind to the glucocorticoid receptor. The X-ray crystallographic study revealed specific torsional angles that define the orientation of the side chain at position C17, which is critical for receptor binding and activation.
| Torsional Angle | Value (°) |
| C(16)-C(17)-C(20)-O(20) | -45.08 |
| O(20)-C(20)-C(21)-O(21) | 4.75 |
The conformation of the four-ring steroid nucleus (A, B, C, and D rings) adopts a characteristic rigid structure. The A and B rings are fused in a trans fashion, as are the B and C, and C and D rings. The individual ring conformations are typically a distorted chair for the A, B, and C rings, and an envelope or half-chair for the five-membered D ring. A detailed analysis of the bond lengths and angles within the steroid nucleus would require access to the full crystallographic dataset, which is not publicly available in detail.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general experimental workflow for the determination of the molecular structure of a small organic molecule like this compound using single-crystal X-ray diffraction.
A generalized workflow for single-crystal X-ray diffraction.
Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression.
Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is part of a complex with heat shock proteins.[1][4] This binding induces a conformational change in the receptor, leading to the dissociation of the heat shock proteins.[1] The activated receptor-ligand complex then translocates to the nucleus and dimerizes.[4] These dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction can lead to either transactivation, increasing the expression of anti-inflammatory genes, or transrepression, decreasing the expression of pro-inflammatory genes.[4] One of the key mechanisms is the induction of lipocortin-1, which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[4]
Conclusion
The molecular structure and conformation of this compound, as determined by X-ray crystallography, provide a fundamental basis for understanding its potent anti-inflammatory activity. The specific arrangement of its functional groups and the conformation of its steroid backbone are optimized for high-affinity binding to the glucocorticoid receptor. This detailed structural knowledge is invaluable for the ongoing development of new corticosteroid-based therapies with enhanced efficacy and reduced side effects. Future computational studies, such as molecular dynamics simulations, could further illuminate the dynamic aspects of this compound's interaction with its receptor and provide deeper insights into its mechanism of action.
References
Unlocking the Potential: An In-Depth Technical Guide to the Early-Stage Research Applications of Desoximetasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoximetasone, a potent synthetic glucocorticoid, has long been a cornerstone in dermatology for managing inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its well-established anti-inflammatory, immunosuppressive, and antiproliferative properties are primarily attributed to its action as a glucocorticoid receptor agonist.[3][4] This leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and mediators.[4] While its clinical efficacy in dermatology is well-documented, the potent and targeted mechanism of this compound suggests a broader therapeutic potential. This technical guide delves into the early-stage research applications of this compound beyond its conventional use, exploring its mechanistic effects on key signaling pathways and its potential in nascent therapeutic areas such as neuroinflammation, oncology, and autoimmune disorders.
Core Mechanism of Action: A Foundation for Broader Applications
This compound exerts its effects by binding to cytosolic glucocorticoid receptors (GR). This ligand-receptor complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[4] A primary mechanism of its anti-inflammatory action is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes.[4] This fundamental mechanism provides a strong rationale for exploring its utility in a wider range of inflammatory-driven pathologies.
Early-Stage Research Applications and Investigated Signaling Pathways
Recent preclinical and in vitro research, primarily with the closely related glucocorticoid dexamethasone, has shed light on the potential of potent corticosteroids like this compound to modulate key inflammatory signaling pathways. These findings open up new avenues for therapeutic intervention in a variety of diseases.
Neuroinflammation and Neurodegenerative Diseases
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Early-stage research suggests that glucocorticoids can offer neuroprotection by suppressing inflammatory responses in the central nervous system.
-
Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In vitro studies on neuronal and microglial cells have shown that glucocorticoids can inhibit the activation of NF-κB.[5] This is achieved by inducing the expression of IkBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.
-
Potential Applications: This inhibitory action on the NF-κB pathway suggests a potential therapeutic role for this compound in conditions characterized by neuroinflammation, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Oncology
While not a direct cytotoxic agent, the anti-inflammatory and immunosuppressive properties of glucocorticoids are being explored for their potential to modulate the tumor microenvironment and enhance the efficacy of other cancer therapies.
-
Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Preclinical studies have demonstrated that glucocorticoids can interfere with the MAPK pathway, specifically by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates key MAPK proteins like p38 and JNK.
-
Potential Applications: By inhibiting the MAPK pathway, this compound could potentially suppress tumor cell proliferation and survival. This suggests its potential as an adjunct therapy in certain cancers to sensitize tumors to conventional chemotherapy or radiation.
Autoimmune Disorders Beyond Psoriasis
The systemic immunosuppressive effects of potent glucocorticoids are well-known. Early-stage research is now exploring their application in more targeted ways for various autoimmune diseases.
-
Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for signaling by numerous cytokines that drive autoimmune responses. Research has shown that glucocorticoids can inhibit the JAK-STAT pathway by suppressing the expression of both the cytokine receptors and Jak3, a key kinase in the pathway.[1] This leads to reduced activation of STAT5 and subsequently decreased T-cell proliferation and inflammatory gene expression.[1]
-
Potential Applications: This mechanism suggests that this compound could be investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, where the JAK-STAT pathway plays a significant pathogenic role.
Data Presentation: Quantitative Insights from In Vitro Studies
The following tables summarize quantitative data from in vitro studies on the effects of glucocorticoids (primarily dexamethasone, as a proxy for this compound's potential effects) on key inflammatory markers and cell viability. This data provides a baseline for designing future early-stage research on this compound.
Table 1: Effect of Glucocorticoids on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Treatment | Concentration | % Inhibition (mRNA Expression) | Reference |
| TNF-α | Dexamethasone | 100 nM | ~60% | [6] |
| IL-6 | Dexamethasone | 100 nM | ~75% | [6] |
| IL-1β | Dexamethasone | 100 nM | ~80% | [6] |
Table 2: Effect of Glucocorticoids on Cell Viability in Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment | IC50 | Reference |
| Small Cell Lung Cancer (H1048) | Trichostatin A (HDAC inhibitor) | ~100 nM | [7] |
| Head and Neck Squamous Cell Carcinoma (HSC4) | Dexamethasone | > 10 µM (minimal effect on viability) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for investigating the early-stage research applications of this compound. These protocols are based on established methods used for studying glucocorticoids.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of this compound on TNF-α induced NF-κB activation.
Methodology:
-
Cell Culture: Culture C2C12 muscle cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate. Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 2.5 to 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize raw luciferase values to the TNF-α treated group (representing 100% induction) to determine the percentage of inhibition by this compound.[9]
Western Blot Analysis of MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages. Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to induce MAPK activation.
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry and normalize phosphorylated protein levels to total protein levels.[10]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA expression of target inflammatory genes.
Methodology:
-
Cell Culture and Treatment: Treat cells (e.g., primary mouse bone marrow-derived macrophages) with this compound and/or an inflammatory stimulus (e.g., LPS).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green dye-based detection with primers specific for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative changes in gene expression using the 2(-Delta Delta C(T)) method.[11]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of IL-2-induced Jak-STAT signaling by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of cyclooxygenase inhibitors in fibroblast-like synoviocytes from the human temporomandibular joint results from the suppression of PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Pharmacological Investigations in Glia Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desoximetasone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desoximetasone is a potent synthetic corticosteroid with significant anti-inflammatory and anti-pruritic properties, commonly used in topical formulations for treating various skin disorders. To support pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring, a sensitive, specific, and reliable method for quantifying this compound in biological matrices like plasma is essential. This document details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS), Dexamethasone-d4, from human plasma via protein precipitation with acetonitrile. The separated supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer, operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of this compound is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Standards:
-
This compound reference standard (≥98% purity)
-
Dexamethasone-d4 (Internal Standard, IS) (≥98% purity)
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma with K2EDTA as an anticoagulant.
-
Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
A C18 analytical column is used for the separation of this compound and the internal standard. A gradient elution allows for efficient separation from endogenous plasma components and ensures a short run time.
| Parameter | Value |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 minutes |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive ESI mode. The MRM transitions are optimized for this compound and the internal standard, Dexamethasone-d4, to ensure high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Table 2: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound | 377.2 | 339.2 | 80 | 25 |
| This compound (Quantifier) | 377.2 | 147.1 | 80 | 35 |
| Dexamethasone-d4 (IS) | 397.3 | 377.3 | 85 | 28 |
Note: The precursor ion for this compound corresponds to its [M+H]+ adduct. The MRM transition for the internal standard Dexamethasone-d4 is based on typical fragmentation patterns for this labeled compound.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Dexamethasone-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dexamethasone-d4 stock solution with methanol to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 200 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 150 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
The following workflow outlines the simple and efficient protein precipitation procedure used for plasma sample preparation.
Caption: Protein precipitation workflow for plasma samples.
Method Validation Summary
The analytical method was validated according to regulatory guidelines. The validation parameters demonstrate the method is accurate, precise, and reliable for the quantification of this compound in human plasma. The results are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 – 200 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Accuracy (%RE) | Within ±10% (±15% at LLOQ) |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | > 85% for analyte and IS |
| Stability (Freeze-Thaw, Bench-Top) | Stable for at least 3 cycles and 24 hours at room temp. |
Note: The performance metrics presented are typical values based on established methods for similar corticosteroids and serve as a benchmark for method validation.[1][2][3]
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and efficiency.
Caption: High-level workflow from sample to result.
This application note provides a comprehensive protocol for a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory, supporting various stages of drug development and clinical research.
References
Application Note: A Stability-Indicating HPLC Assay for Desoximetasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoximetasone is a potent topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating assay is crucial. This assay must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling.
This application note provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations. The method is designed to separate this compound from its potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Principle
The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase. Forced degradation studies are performed to demonstrate the specificity of the method and its ability to resolve the parent drug from any degradants formed under hydrolytic, oxidative, and photolytic stress conditions.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
This compound drug product (e.g., cream, ointment)
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol and 0.1% Orthophosphoric Acid in Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Data Acquisition System | Empower, Chromeleon, or equivalent |
Source: Adapted from multiple validated methods to provide a robust starting point.[4][5]
Preparation of Solutions
3.3.1. Diluent Preparation A mixture of Methanol and Water in the ratio of 80:20 v/v is used as the diluent.
3.3.2. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume with diluent and mix well.
3.3.3. Working Standard Solution Preparation (10 µg/mL) Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
3.3.4. Sample Preparation (from Cream/Ointment) Accurately weigh a quantity of the cream/ointment equivalent to 1 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and heat in a water bath at 60°C for 10 minutes with intermittent shaking to dissolve the drug. Cool to room temperature and make up the volume with diluent. Mix well and filter through a 0.45 µm nylon syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] Subject the sample solution to the following stress conditions:
3.5.1. Acid Hydrolysis To 5 mL of the sample solution, add 5 mL of 0.1 N HCl. Reflux for 4 hours at 80°C. Cool the solution, neutralize with 0.1 N NaOH, and dilute to a final concentration of 10 µg/mL with the mobile phase.
3.5.2. Base Hydrolysis To 5 mL of the sample solution, add 5 mL of 0.1 N NaOH. Reflux for 4 hours at 80°C. Cool the solution, neutralize with 0.1 N HCl, and dilute to a final concentration of 10 µg/mL with the mobile phase. A major impurity is often observed under alkaline conditions.[1]
3.5.3. Oxidative Degradation To 5 mL of the sample solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 10 µg/mL with the mobile phase.
3.5.4. Thermal Degradation Expose the solid drug substance to a temperature of 105°C for 24 hours. Prepare a sample solution from the stressed solid at a concentration of 10 µg/mL.
3.5.5. Photolytic Degradation Expose the drug substance in a petri dish to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed solid at a concentration of 10 µg/mL.
After subjecting the samples to the stress conditions, inject them into the HPLC system. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Data Presentation
The results of the forced degradation studies can be summarized as follows:
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Resolution (between this compound and nearest degradant) |
| Acid (0.1N HCl) | Data | Data | Data |
| Base (0.1N NaOH) | Data | Data | Data |
| Oxidative (3% H₂O₂) | Data | Data | Data |
| Thermal (105°C) | Data | Data | Data |
| Photolytic (UV) | Data | Data | Data |
The linearity of the method should be established over a concentration range of 5-15 µg/mL. A typical correlation coefficient (r²) should be ≥ 0.999.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the stability-indicating assay of this compound.
Signaling Pathway (Illustrative Degradation)
Caption: Illustrative degradation pathways of this compound under stress.
Conclusion
The described RP-HPLC method is simple, rapid, and reproducible for the quantification of this compound in pharmaceutical dosage forms. The forced degradation studies demonstrate that the method is specific and stability-indicating, capable of separating the active ingredient from its degradation products. This protocol provides a robust framework for quality control and stability testing of this compound products in a research or industrial setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desoximetasone Formulation for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoximetasone is a potent synthetic glucocorticoid belonging to the corticosteroid class of drugs, known for its significant anti-inflammatory and immunosuppressive properties.[1] It is widely utilized in topical formulations for the treatment of various dermatological conditions such as psoriasis and atopic dermatitis.[2] The mechanism of action for this compound, like other corticosteroids, involves its function as a Corticosteroid Hormone Receptor Agonist.[3][4] Upon entering the cell, it binds to the glucocorticoid receptor (GR), leading to a conformational change and translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors like NF-κB and AP-1.[5][6] This results in the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby mitigating the inflammatory response.
These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture studies to evaluate its anti-inflammatory efficacy and cytotoxic effects on relevant cell types.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for the preparation of accurate and effective formulations for in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C22H29FO4 | [7] |
| Molecular Weight | 376.5 g/mol | [3][7] |
| Appearance | Crystalline solid | [7] |
| Solubility | - DMSO: ~30 mg/mL- Ethanol: ~3 mg/mL- Dimethylformamide: ~25 mg/mL- Water: Sparingly soluble | [7] |
| Storage | Store as a solid at -20°C | [7] |
Recommended Cell Lines for In Vitro Studies
The selection of appropriate cell lines is critical for obtaining relevant data. For dermatological and immunological research, the following cell lines are recommended:
| Cell Line | Cell Type | Key Characteristics & Applications |
| HaCaT | Immortalized human keratinocytes | A spontaneously immortalized human keratinocyte line that is easy to culture and widely used for studying keratinocyte biology, inflammation, and toxicity. |
| NHEK | Primary Human Epidermal Keratinocytes | Primary cells that most closely mimic the in vivo state of human keratinocytes. Ideal for studying differentiation, barrier function, and inflammatory responses. |
| Jurkat | Immortalized human T lymphocytes | A human T lymphocyte cell line used to study T cell signaling, activation, and cytokine production. |
| THP-1 | Human monocytic cell line | Can be differentiated into macrophage-like cells and are used to study monocyte and macrophage functions, including phagocytosis and inflammatory responses. |
| RAW 264.7 | Murine macrophage-like cell line | A commonly used cell line for studying inflammation, particularly the production of nitric oxide and pro-inflammatory cytokines.[8] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a sterile, high-concentration stock solution of this compound and subsequent working solutions for treating cell cultures.
Materials:
-
This compound powder (≥98% purity)[7]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Complete cell culture medium appropriate for the chosen cell line
Protocol for 10 mM Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder. For a 10 mM stock solution, this would be 3.765 mg for 1 mL of solvent.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if any particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. The stock solution in DMSO is stable for at least one year at -80°C.[7]
Protocol for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[5]
-
Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of the this compound working solution.
In Vitro Anti-Inflammatory Assay: Inhibition of Cytokine Production
Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in stimulated cells.
Materials:
-
HaCaT or THP-1 cells
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
This compound working solutions and vehicle control
-
Phosphate-buffered saline (PBS)
-
ELISA kits for the cytokines of interest
Protocol:
-
Cell Seeding: Seed HaCaT or THP-1 cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: Once the cells are attached and have reached the desired confluency, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL for THP-1 cells, or TNF-α at 10 ng/mL for HaCaT cells) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated vehicle control.
Expected Results:
| Treatment | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Unstimulated Control | 50 ± 8 | 30 ± 5 |
| Stimulated + Vehicle | 1500 ± 120 | 1200 ± 95 |
| Stimulated + this compound (1 nM) | 1250 ± 110 | 1000 ± 80 |
| Stimulated + this compound (10 nM) | 800 ± 70 | 650 ± 55 |
| Stimulated + this compound (100 nM) | 300 ± 25 | 250 ± 20 |
| Stimulated + this compound (1 µM) | 100 ± 12 | 80 ± 10 |
Cytotoxicity Assay: MTT Assay
Objective: To evaluate the potential cytotoxic effects of this compound on cell viability.
Materials:
-
HaCaT or NHEK cells
-
96-well cell culture plates
-
This compound working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Include an untreated control group.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Expected Results:
| This compound Concentration | Cell Viability (%) |
| 0 µM (Untreated Control) | 100 ± 5.2 |
| 0 µM (Vehicle Control) | 98 ± 4.8 |
| 1 µM | 97 ± 5.1 |
| 10 µM | 95 ± 4.5 |
| 50 µM | 88 ± 6.3 |
| 100 µM | 75 ± 7.1 |
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects primarily through the modulation of the glucocorticoid receptor signaling pathway, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the formulation and in vitro evaluation of this compound. By utilizing the described methodologies, researchers can effectively assess the anti-inflammatory and cytotoxic properties of this compound in relevant cell culture models, contributing to a deeper understanding of its therapeutic potential and mechanism of action. Adherence to aseptic techniques and proper experimental controls is paramount for obtaining reliable and reproducible results.
References
- 1. Corticosteroids in human lymphocyte-mediated cytotoxic reactions: effects on the kinetics of sensitization and on the cytolytic capacity of effector lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. In Vitro Signaling by MAPK and NFκB Pathways Inhibited by Yersinia YopJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Protocol for Forced Degradation Studies of Desoximetasone
Application Note & Protocol: A-102
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance.[1][2] As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions.[3][4] The primary objectives of forced degradation studies are to identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[5][6] This information is crucial for developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[7]
Desoximetasone, a potent synthetic corticosteroid, is widely used in topical formulations for its anti-inflammatory and anti-pruritic properties. Understanding its degradation profile is paramount to guarantee the quality and safety of its pharmaceutical preparations. This document provides a detailed protocol for conducting forced degradation studies on this compound, covering hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). Upon entering the cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated this compound-GR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. This ultimately leads to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Protocols
The following protocols outline the procedures for subjecting this compound to various stress conditions. A stability-indicating method, such as a validated High-Performance Liquid Chromatography (HPLC) method, should be used to analyze the stressed samples. A typical HPLC method for this compound utilizes a C18 column with a mobile phase consisting of a mixture of methanol and water, with UV detection at approximately 240 nm.[8]
Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Forced Degradation Conditions
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N hydrochloric acid (HCl).
-
Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 N sodium hydroxide (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).
-
Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid (HCl).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After the specified time, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose the sample to a temperature of 60°C in a hot air oven for a specified period (e.g., 24, 48, 72 hours).
-
After the specified time, cool the sample to room temperature.
-
Dissolve a known weight of the stressed sample in a suitable solvent to achieve a concentration of approximately 1 mg/mL.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Expose the this compound stock solution (in a transparent container) and solid drug substance to a light source according to ICH Q1B guidelines.[9] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample of both the solution and solid drug substance protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After the exposure period, prepare the samples for HPLC analysis by diluting the solution or dissolving the solid to a suitable concentration.
Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis.
| Stress Condition | Treatment Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products | RRT of Major Degradants |
| Acid Hydrolysis (1 N HCl, 60°C) | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Base Hydrolysis (0.1 N NaOH, 60°C) | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Oxidative Degradation (3% H₂O₂, RT) | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Thermal Degradation (Solid, 60°C) | 24 | ||||
| 48 | |||||
| 72 | |||||
| Photolytic Degradation (ICH Q1B) | As per guideline |
RRT: Relative Retention Time
This compound Degradation Pathway
Forced degradation studies have indicated that this compound is susceptible to degradation under various stress conditions. The primary degradation pathways involve hydrolysis and oxidation. Under hydrolytic conditions, the ester linkage can be cleaved. Oxidative stress can lead to the formation of various oxidation products. Some of the potential degradation products identified for corticosteroids with similar structures include the formation of an anhydride and a 21-aldehyde.[8]
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. asianjpr.com [asianjpr.com]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Application Note: Quantification of Desoximetasone in Topical Formulations by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desoximetasone (9α-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione) is a potent synthetic corticosteroid used topically to treat various inflammatory skin conditions.[1][2][3] Accurate and precise quantification of this compound in topical formulations such as creams, ointments, and gels is crucial for ensuring product quality, stability, and therapeutic efficacy. This application note details a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in topical cream formulations. The method is simple, reproducible, and suitable for routine quality control and stability testing.[1][4]
Experimental Protocols
This section outlines the materials, instrumentation, and step-by-step procedures for the quantification of this compound.
1. Materials and Reagents
-
This compound Reference Standard (USP Grade)
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
HPLC Grade Water (Ultrapure, 18 MΩ·cm)
-
Orthophosphoric Acid (OPA) or Glacial Acetic Acid (Analytical Grade)
-
Commercially available this compound cream/ointment
-
0.45 µm Syringe Filters (PVDF or equivalent)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)[5]
-
-
Chromatography Data System (e.g., Chemstation, Empower)
-
Analytical Balance
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the assay.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water:Acetic Acid (65:35:1, v/v/v)[6][7] or Methanol:Water (80:20, v/v) with pH adjusted to 3.0 using Orthophosphoric Acid[2][3] |
| Flow Rate | 1.0 mL/min[1][2][3][6] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[6] |
| Detection | UV at 240 nm[1][2][3][4] or 254 nm[6][7] |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions
-
Standard Stock Solution (400 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 3 µg/mL to 18 µg/mL.[3] These solutions are used to construct the calibration curve.
5. Sample Preparation Protocol
This protocol is designed for a cream or ointment formulation.
-
Weighing: Accurately weigh an amount of the topical formulation equivalent to about 2 mg of this compound into a 50 mL centrifuge tube.[7]
-
Dispersion: Add approximately 30 mL of methanol to the centrifuge tube.
-
Extraction: Vortex the tube for 5 minutes, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete dispersion and dissolution of the active ingredient from the formulation matrix.[5]
-
Centrifugation: Centrifuge the sample at 4000 RPM for 10 minutes to separate the insoluble excipients.
-
Dilution: Carefully transfer the supernatant to a 50 mL volumetric flask. Dilute to the mark with methanol and mix well.
-
Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Analysis: Inject the filtered sample into the HPLC system.
Caption: Workflow for this compound Quantification in Topical Formulations.
Data Presentation: Method Validation Summary
The described HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3] The key validation parameters are summarized in the table below.
| Parameter | Result | Specification |
| Linearity (µg/mL) | Concentration range: 3-18 µg/mL | Correlation Coefficient (r²) > 0.998 |
| Correlation Coefficient (r²) | 0.9989[1][2][3] | - |
| Accuracy (% Recovery) | 98.55% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | % RSD ≤ 2.0% |
| - Interday | < 2.0% | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | 1.2 µg/mL[1] | Report Value |
| Limit of Quantification (LOQ) | 3.0 µg/mL | Report Value |
| Specificity | No interference from excipients or degradation products observed at the retention time of this compound.[4] | Peak purity > 0.990 |
| Robustness | The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature. | % RSD ≤ 2.0% |
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. A standard solution is injected five times, and the following criteria should be met.
Caption: Key Parameters for HPLC System Suitability.
The presented RP-HPLC method provides a reliable and efficient means for the quantification of this compound in topical cream and ointment formulations. The protocol is straightforward, employing common reagents and instrumentation. The validation data confirms that the method is linear, accurate, precise, and specific for its intended purpose in a quality control environment.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. tandfonline.com [tandfonline.com]
- 5. asean.org [asean.org]
- 6. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. permegear.com [permegear.com]
- 9. Simultaneous determination of steroid drugs in the ointment via magnetic solid phase extraction followed by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Desoximetasone Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoximetasone is a potent synthetic topical corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its therapeutic effects are primarily mediated through its activity as a glucocorticoid receptor (GR) agonist.[4][5][6] Upon binding to the GR in the cytoplasm, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[1][6] This leads to the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins, and the upregulation of anti-inflammatory proteins.[1][6][]
These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound. The described assays are designed to assess two key aspects of its mechanism of action: glucocorticoid receptor activation and the downstream inhibition of inflammatory responses.
Key Cell-Based Assays for this compound Efficacy
Two primary types of cell-based assays are recommended for evaluating the efficacy of this compound:
-
Glucocorticoid Receptor (GR) Activation Assays: These assays directly measure the ability of this compound to activate the GR. This can be assessed through reporter gene assays or nuclear translocation assays.
-
Anti-Inflammatory Assays (Cytokine Inhibition): These assays quantify the downstream anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in response to an inflammatory stimulus.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a structured overview of the type of quantitative data that can be generated from the described assays.
Table 1: Glucocorticoid Receptor Activation - Reporter Gene Assay
| Treatment Group | This compound Conc. (nM) | Luciferase Activity (RLU) | Fold Induction (over Vehicle) | EC50 (nM) |
| Vehicle Control | 0 | Value | 1 | N/A |
| This compound | 0.1 | Value | Value | rowspan="5" |
| This compound | 1 | Value | Value | |
| This compound | 10 | Value | Value | |
| This compound | 100 | Value | Value | |
| This compound | 1000 | Value | Value | |
| Dexamethasone (Positive Control) | 100 | Value | Value | Value |
Table 2: Inhibition of TNF-α Production - Anti-Inflammatory Assay
| Treatment Group | This compound Conc. (nM) | TNF-α Concentration (pg/mL) | % Inhibition | IC50 (nM) |
| Unstimulated Control | 0 | Value | N/A | N/A |
| Stimulated Control (LPS) | 0 | Value | 0 | N/A |
| This compound + LPS | 0.1 | Value | Value | rowspan="5" |
| This compound + LPS | 1 | Value | Value | |
| This compound + LPS | 10 | Value | Value | |
| This compound + LPS | 100 | Value | Value | |
| This compound + LPS | 1000 | Value | Value | |
| Dexamethasone (Positive Control) + LPS | 100 | Value | Value | Value |
Signaling Pathway and Experimental Workflow Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: this compound activates the GR, leading to gene transcription changes.
Experimental Workflow: GR Activation Reporter Assay
Caption: Workflow for quantifying GR activation by this compound.
Experimental Workflow: Cytokine Inhibition Assay
Caption: Workflow for measuring this compound's anti-inflammatory effect.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Activation - Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to activate the glucocorticoid receptor, leading to the expression of a reporter gene (luciferase).
Materials:
-
HEK293 or other suitable host cells
-
GR-responsive luciferase reporter plasmid (containing Glucocorticoid Response Elements, GREs)
-
Transfection reagent
-
This compound
-
Dexamethasone (positive control)
-
Cell culture medium (e.g., DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Co-transfect HEK293 cells with the GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of cell culture medium containing charcoal-stripped FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in the appropriate cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if used).
-
Calculate the fold induction of luciferase activity for each concentration of this compound compared to the vehicle control.
-
Plot the fold induction against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
-
Protocol 2: Anti-Inflammatory Efficacy - Inhibition of TNF-α Production in THP-1 Macrophages
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Methodology:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Incubate for another 24 hours.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in RPMI-1640 medium.
-
Add 50 µL of the compound dilutions to the differentiated THP-1 cells. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification (ELISA):
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
-
Cell Viability Assay (Optional but Recommended):
-
To ensure that the observed inhibition of cytokine production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The provided cell-based assays offer robust and reproducible methods for quantifying the efficacy of this compound. The GR activation assay confirms the on-target activity of the compound, while the cytokine inhibition assay provides a functional measure of its anti-inflammatory effects. These protocols can be adapted for high-throughput screening and are valuable tools in the research and development of steroidal anti-inflammatory drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 3. This compound--a new topical corticosteroid: short- and long-term experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. go.drugbank.com [go.drugbank.com]
Preparing Desoximetasone Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of Desoximetasone stock solutions for various laboratory applications. This compound is a potent synthetic glucocorticoid with significant anti-inflammatory properties, making it a valuable tool in dermatological and immunological research. Accurate and consistent preparation of stock solutions is critical for reproducible experimental outcomes. These guidelines cover the physicochemical properties of this compound, solvent selection, step-by-step preparation protocols for both in vitro (cell culture) and in vivo use, quality control measures, and safety precautions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the proper preparation and storage of its stock solutions.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₉FO₄ | [1] |
| Molecular Weight | 376.5 g/mol | [1] |
| Appearance | White to practically white, odorless, crystalline powder | |
| Melting Point | 217 °C | [1] |
| Solubility | Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[2] Insoluble in water. | [2] |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). | |
| Storage (in Solution) | Store DMSO or ethanol stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles. Aqueous dilutions should be prepared fresh and are not recommended for storage for more than one day. | [3] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR). The binding of this compound to the cytosolic GR induces a conformational change, leading to the dissociation of heat shock proteins. The activated this compound-GR complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5][6]
A key mechanism of its anti-inflammatory action is the inhibition of phospholipase A2, which blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of prostaglandins and leukotrienes.[1][4]
Experimental Protocols
Safety Precautions for Handling Powdered this compound
-
Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to avoid inhalation of the powdered form.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid all contact with the skin and eyes. In case of contact, rinse thoroughly with water.
-
Clean all equipment and work surfaces with a suitable detergent or solvent after use.
-
After handling, wash hands and any exposed skin thoroughly.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO for In Vitro (Cell Culture) Use
This protocol is designed for preparing a high-concentration stock solution suitable for dilution in cell culture media.
Materials:
-
This compound powder (MW: 376.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 376.5 g/mol = 3.765 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 3.765 mg of this compound powder and place it into a sterile amber or foil-wrapped tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid in dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C.
Note on Use in Cell Culture: When diluting the DMSO stock solution into your cell culture media, ensure the final concentration of DMSO does not exceed 0.5%, with a concentration of 0.1% being preferable to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol for Preparing a this compound Solution for In Vivo (Animal) Studies
This protocol provides a general guideline for preparing a this compound solution for administration to laboratory animals. The final concentration and vehicle will depend on the specific experimental design, animal model, and route of administration.
Materials:
-
This compound powder
-
Appropriate sterile vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)[9]
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Selection: Choose a vehicle that is appropriate for the route of administration and is known to be well-tolerated by the animal model. A common vehicle for poorly water-soluble compounds is a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[9]
-
Calculation: Calculate the required amount of this compound and vehicle volume based on the desired dose (in mg/kg), the average weight of the animals, and the volume to be administered.
-
Preparation of the Dosing Solution: a. Weigh the required amount of this compound and place it in a sterile vial. b. Sequentially add the components of the vehicle system, ensuring the solution is as clear as possible before adding the next solvent. For the example vehicle: i. Add the calculated volume of DMSO and vortex or sonicate until the this compound is dissolved. ii. Add the PEG300 and mix thoroughly. iii. Add the Tween-80 and mix thoroughly. iv. Finally, add the saline and mix to create a homogenous solution. c. Visually inspect the solution for any precipitates. If precipitation occurs, gentle warming or sonication may be required.
-
Sterilization (if required): If sterile administration is necessary (e.g., for intravenous injection), the final solution should be filter-sterilized through a 0.22 µm syringe filter that is compatible with the solvent system.
-
Storage: Prepare the dosing solution fresh before each experiment if possible. If short-term storage is necessary, store in a sterile, light-protected container at 4°C. The stability of the specific formulation should be validated.
Important Considerations for In Vivo Studies:
-
The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
The viscosity of the final formulation should be suitable for the intended route of administration.
-
Always include a vehicle control group in your animal experiments.
Quality Control of this compound Stock Solutions
To ensure the accuracy and consistency of experimental results, it is recommended to perform quality control checks on prepared stock solutions.
| Parameter | Method | Acceptance Criteria |
| Concentration Verification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. | The measured concentration should be within ±10% of the target concentration. |
| Purity | RP-HPLC | The purity of the this compound peak should be >98%. |
| Appearance | Visual Inspection | The solution should be clear and free of any visible precipitates or particulates. |
Example RP-HPLC Method for this compound Quantification: [10][11][12]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid to adjust the pH to ~3.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Standard Curve: Prepare a standard curve using this compound of known purity and concentration to accurately quantify the concentration of the stock solution.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the preparation of this compound stock solutions for laboratory use. Adherence to these guidelines will help ensure the accuracy, reproducibility, and safety of your research involving this potent glucocorticoid. It is crucial to adapt these protocols to the specific requirements of your experimental setup and to always follow good laboratory practices.
References
- 1. This compound | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. permegear.com [permegear.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Desoximetasone HPLC Peak Tailing: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Desoximetasone, achieving optimal peak symmetry is crucial for accurate quantification and method robustness. Peak tailing, a common chromatographic issue, can compromise resolution and lead to inaccurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve HPLC peak tailing when analyzing this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3]
Q2: Why is peak tailing a problem for this compound analysis?
A2: Peak tailing can significantly impact the accuracy and reliability of your analysis by:
-
Decreasing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[2][3]
-
Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the final concentration determination.
-
Reduced Sensitivity: Broad, tailing peaks are harder to distinguish from the baseline, which can affect the limit of detection and quantification.
Q3: What are the most common causes of peak tailing?
A3: The primary causes of peak tailing in HPLC can be broadly categorized as:
-
Column-Related Issues: Degradation of the column, contamination of the stationary phase, formation of voids in the packing material, or using an inappropriate column chemistry.[4][5]
-
Mobile Phase Issues: Incorrect pH of the mobile phase, insufficient buffer capacity, or improper solvent composition.[2][6]
-
Analyte-Specific Interactions: Secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with residual silanol groups on the silica support.[1][7]
-
System and Method Issues: Extra-column volume (dead volume), column overloading, or injecting the sample in a solvent stronger than the mobile phase.[7][8]
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound HPLC analysis.
Initial Checks and Simple Fixes
-
Review Method Parameters: Ensure that the mobile phase composition, pH, and flow rate are prepared and set as per the validated method. Several studies have successfully used a C18 column with a mobile phase consisting of a mixture of methanol and water, with the pH adjusted to around 3 using orthophosphoric acid.[9][10][11]
-
Check for Leaks: Inspect all fittings and connections between the injector, column, and detector for any signs of leakage.[12]
-
Sample Concentration and Injection Volume: High sample concentration can lead to column overload and peak tailing.[2] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[13]
Mobile Phase and pH Optimization
The pH of the mobile phase is a critical factor in controlling peak shape, especially for compounds with ionizable functional groups.
-
pH Adjustment: For this compound, maintaining a low pH (around 3) is often recommended to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing secondary interactions that cause tailing.[10][11] Using a buffer can help maintain a stable pH.[2]
-
Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to provide adequate buffering capacity.[4]
Column Health and Selection
The analytical column is the heart of the HPLC system, and its condition is paramount for good chromatography.
-
Column Contamination: If the peak tailing has developed over time, the column may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities.[12]
-
Column Void: A void at the head of the column can cause peak distortion.[8] This can sometimes be rectified by reversing the column and flushing it, but replacement is often necessary.
-
Column Chemistry: For basic compounds, using an end-capped column is highly recommended to minimize interactions with silanol groups.[7][14] Modern, high-purity silica columns generally exhibit less silanol activity.
System Optimization
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the column to the injector and detector.[7] This reduces the volume outside the column where peak broadening can occur.
-
Injection Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase.[8] Injecting in a much stronger solvent can lead to peak distortion.
Experimental Protocols
Standard HPLC Method for this compound
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][10][11] |
| Mobile Phase | Methanol:Water (e.g., 80:20 v/v)[11] |
| pH Adjustment | Adjust to pH 3 with 0.1% Orthophosphoric Acid[10][11] |
| Flow Rate | 1.0 mL/min[10][11] |
| Detection Wavelength | 240 nm[9][10][11] |
| Injection Volume | 20 µL[11] |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[13]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. jddtonline.info [jddtonline.info]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Desoximetasone Extraction from Biological Matrices
Welcome to the technical support center for the optimization of desoximetasone extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The most prevalent and effective methods for extracting this compound, a potent corticosteroid, from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its high recovery rates, cleaner extracts, and potential for automation, making it suitable for high-throughput analyses. LLE is a classic and cost-effective technique, though it may be more labor-intensive and use larger volumes of organic solvents. The choice between SPE and LLE will depend on the specific biological matrix, the required sensitivity of the assay, and the available laboratory resources.
Q2: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?
A2: Low recovery of this compound from plasma can stem from several factors:
-
Incomplete Protein Precipitation: this compound can bind to plasma proteins. If proteins are not sufficiently removed, the drug will be lost during subsequent extraction steps. Ensure thorough mixing and appropriate volumes of precipitating agents like acetonitrile or methanol.
-
Suboptimal pH: The pH of the sample can influence the charge state of this compound and its interaction with extraction solvents or SPE sorbents. For SPE, ensure the sample is loaded under conditions that promote retention. For LLE, adjust the pH to ensure this compound is in its neutral form for efficient partitioning into the organic phase.
-
Improper SPE Sorbent Selection: The choice of SPE sorbent is critical. For corticosteroids like this compound, reversed-phase sorbents such as C18 are commonly used.
-
Inefficient Elution: The elution solvent in SPE may not be strong enough to desorb this compound completely from the sorbent. Ensure the elution solvent is of sufficient strength and volume. A mixture of an organic solvent like methanol or acetonitrile with a modifier may be necessary.
Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of analytes from biological matrices.[1][2] Here are some strategies to minimize them:
-
Optimize Sample Preparation: A robust extraction and clean-up procedure is the first line of defense.[2] Techniques like SPE are generally better at removing interfering matrix components than simple protein precipitation.[3]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Adjusting the mobile phase composition, gradient profile, and column chemistry can significantly reduce interference.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects.[1] The SIL-IS will co-elute with the analyte and experience similar ionization effects, allowing for accurate quantification.
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.[1]
Q4: What are the best practices for storing biological samples intended for this compound analysis?
A4: To ensure the stability of this compound in biological samples, proper storage is crucial. It is recommended to store plasma, serum, and urine samples at -20°C or, for long-term storage, at -80°C to prevent degradation. Hair samples should be stored in a dry, dark place at room temperature. Avoid repeated freeze-thaw cycles of liquid samples, as this can lead to analyte degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery in Plasma/Serum | Inefficient protein precipitation. | Use a sufficient volume of cold acetonitrile or methanol (e.g., 3:1 ratio of solvent to sample). Vortex thoroughly and centrifuge at high speed to ensure complete protein removal. |
| Suboptimal SPE procedure. | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the pH of the loading solution. Use a strong enough elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid or ammonia depending on the sorbent chemistry). | |
| Low Recovery in Urine | Presence of conjugated metabolites. | For the analysis of total this compound, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to cleave conjugated metabolites prior to extraction.[4][5] |
| Improper pH adjustment. | Adjust the urine sample pH to be optimal for the chosen extraction method (LLE or SPE). | |
| Low Recovery in Hair | Inefficient extraction from the hair matrix. | Ensure hair samples are properly decontaminated (e.g., with isopropanol or methanol) to remove external contaminants.[6] Pulverize or finely cut the hair to increase the surface area for extraction. An overnight incubation in methanol is a common and effective method for extracting corticosteroids from hair.[6] |
| High Variability in Results | Inconsistent sample preparation. | Use an automated or semi-automated sample preparation system if available to improve reproducibility. Ensure precise and consistent pipetting and timing for each step. |
| Matrix effects. | Implement strategies to minimize matrix effects as described in the FAQ section, with a strong recommendation for using a stable isotope-labeled internal standard.[1][2] | |
| Peak Tailing or Splitting in LC-MS | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash or replace the column. |
Data Presentation
Table 1: Reported Recovery of Corticosteroids from Biological Matrices using Solid-Phase Extraction (SPE)
| Corticosteroid | Biological Matrix | SPE Sorbent | Extraction Recovery (%) | Citation |
| Various Steroids | Serum/Plasma | C18 | 87 - 101 | [7] |
| Cortisol, Cortisone, Corticosterone | Animal Hair | STRATA-X | 83.37 - 104.97 | [6] |
| Cortisol | Urine | C18 | 92.9 ± 4.4 | [8] |
| Dexamethasone | Rat Plasma | Protein Precipitation | >85% | [9] |
| Various Corticosteroids | Porcine and Bovine Urine | Mixed-mode polymeric strong anion exchange | 81 - 99 (Absolute) | [5] |
Table 2: Reported Recovery of Corticosteroids from Biological Matrices using Liquid-Liquid Extraction (LLE)
| Corticosteroid | Biological Matrix | Extraction Solvent | Extraction Recovery (%) | Citation |
| Cortisol | Urine | Dichloromethane | 98.8 ± 6.1 | [10] |
| Various Steroids | Hair | Ethyl Acetate | Not specified, but chosen over SPE for preconcentration | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from validated methods for the extraction of other corticosteroids from plasma.[7][12]
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the internal standard (ideally, this compound-d5).
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the reconstituted sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound and internal standard with 2 x 1 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted from validated methods for the extraction of other corticosteroids from urine.[10]
-
Sample Pre-treatment (for total this compound):
-
To 1 mL of urine, add the internal standard.
-
Add 100 µL of β-glucuronidase/arylsulfatase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Incubate at 37°C for 4-16 hours to hydrolyze conjugated metabolites.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the hydrolyzed urine sample to ~9.0 with 1M sodium hydroxide.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane, 80:20 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of the organic solvent and combine the organic layers.
-
-
Final Preparation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 3: Extraction of this compound from Hair
This protocol is adapted from validated methods for the extraction of other corticosteroids from hair.[6][13]
-
Sample Decontamination and Preparation:
-
Wash a 20-30 mg hair sample twice with 5 mL of isopropanol by vortexing for 1 minute each time to remove external contaminants.
-
Allow the hair to dry completely at room temperature.
-
Pulverize the hair using a ball mill or cut it into fine segments (<1 mm).
-
-
Extraction:
-
Place the prepared hair sample in a glass tube.
-
Add the internal standard.
-
Add 1.5 mL of methanol.
-
Incubate at room temperature for 18-24 hours with gentle shaking.
-
-
Clean-up and Final Preparation:
-
Centrifuge the tube at 5,000 x g for 10 minutes.
-
Transfer the methanol supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Visualizations
Caption: this compound signaling pathway.
Caption: SPE workflow for plasma samples.
Caption: LLE workflow for urine samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC–MS/MS method for simultaneous determination of key glucocorticoids in animal hair for applications in conservation biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Sensitive LC-MS/MS Method for Determination of Dexamethasone in Rat Plasma and Brain Tissue: An Application to Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A more specific, liquid-chromatographic method for free cortisol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. determination-of-steroid-profile-in-hair-by-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ovid.com [ovid.com]
Overcoming poor solubility of Desoximetasone in cell culture media
This guide provides researchers, scientists, and drug development professionals with solutions for overcoming the poor solubility of Desoximetasone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[1][2] For cell culture applications, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution.[3]
Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Ethanol | ~3 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [3] |
| 1:10 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL |[3] |
Q2: My this compound precipitated after I added it to the cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound.[4] This occurs because the compound, which is stable in the organic solvent, becomes insoluble as the solvent is diluted. Here are troubleshooting steps to address this:
-
Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.[5]
-
Dilution Method: Add the this compound stock solution to the media drop-by-drop while gently vortexing or swirling the tube. This rapid mixing can help prevent localized high concentrations of the drug that lead to precipitation.
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the drug stock can sometimes improve solubility.[6]
-
Sonication: If precipitation still occurs, brief sonication of the final working solution can help redissolve the compound.[7] However, it is recommended to prepare and use the working solution immediately after dilution.[7]
-
Re-evaluate Stock Concentration: If the issue persists, consider lowering the concentration of your stock solution. This will require adding a larger volume to your media, so be mindful of the final solvent concentration and its potential effects on your cells.[4]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. permegear.com [permegear.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. This compound | TargetMol [targetmol.com]
Minimizing matrix effects in Desoximetasone LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Desoximetasone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] In the analysis of corticosteroids like this compound from biological matrices, common interfering substances include phospholipids, salts, and endogenous metabolites.[1]
Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A2: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for reducing matrix effects in the analysis of corticosteroids from biological fluids.[2][4] SPE provides a more thorough cleanup by selectively isolating the analyte from complex sample matrices compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1][2] However, the choice of method often involves a trade-off between cleanliness, recovery, speed, and cost.
Q3: What type of internal standard (IS) is recommended for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, this compound-D5 has been used in validated methods.[5] A SIL IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects and any variations during sample processing. This co-behavior allows for accurate correction of signal fluctuations, ensuring reliable quantification. If a SIL IS is unavailable, a structural analog with similar physicochemical properties that elutes close to this compound can be considered, though it may not compensate for matrix effects as effectively.
Q4: How can chromatographic conditions be optimized to reduce matrix effects?
A4: Chromatographic optimization is crucial for separating this compound from interfering matrix components. Key strategies include:
-
Column Selection: A C18 stationary phase is commonly used for the analysis of corticosteroids.[6]
-
Mobile Phase Composition: Gradient elution using acetonitrile or methanol with an aqueous modifier (e.g., water with 0.1% formic acid or ammonium formate) is typical.[6][7] Adjusting the gradient profile can resolve this compound from early-eluting phospholipids and other interferences.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce matrix effects, but may increase run times.
Q5: What are the typical MS/MS parameters for this compound analysis?
A5: this compound is typically analyzed in positive electrospray ionization (ESI) mode. The precursor ion ([M+H]⁺) for this compound is m/z 377.2. The selection of product ions for Multiple Reaction Monitoring (MRM) would require optimization on the specific mass spectrometer being used. For structurally similar corticosteroids like dexamethasone (m/z 393.2), common product ions are monitored for quantification and confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Co-elution with an interfering compound. | 1. Adjust the mobile phase pH with additives like formic acid or ammonium formate. 2. Flush the column with a strong solvent or replace it if necessary. 3. Optimize the chromatographic gradient to improve separation. |
| High Signal Variability Between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Utilize a stable isotope-labeled internal standard (this compound-D5). 3. Perform instrument calibration and ensure stable spray in the MS source. |
| Low Signal Intensity or Ion Suppression | 1. Co-elution with phospholipids or other matrix components. 2. Inefficient ionization. 3. Suboptimal sample preparation leading to low recovery. | 1. Modify the chromatographic method to separate this compound from the suppression zone. Consider phospholipid removal plates/cartridges. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 3. Evaluate and optimize the sample preparation method for better analyte recovery. |
| Unexpected Peaks or Interferences | 1. Contamination from solvents, collection tubes, or reagents. 2. Presence of metabolites of this compound. 3. Carryover from previous injections. | 1. Use high-purity solvents and pre-screen all materials for potential leachables. 2. If metabolites are a concern, optimize chromatography for their separation from the parent drug. 3. Implement a robust needle wash protocol in the autosampler method. |
Experimental Protocols
Below are representative experimental protocols for different sample preparation techniques, adapted for this compound analysis based on established methods for similar corticosteroids.
Protocol 1: Protein Precipitation (PPT) - Fast Screening
This method is quick but may result in significant matrix effects.
-
Sample Preparation:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-D5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanup
LLE offers a better cleanup than PPT and can be effective for corticosteroids.
-
Sample Preparation:
-
To 200 µL of plasma/serum sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex.
-
-
Extraction:
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
-
Reconstitution & Analysis:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE) - Most Effective Cleanup
SPE is highly recommended for minimizing matrix effects and achieving the lowest detection limits.
-
Sample Pre-treatment:
-
To 200 µL of plasma/serum, add the internal standard.
-
Add 200 µL of 4% phosphoric acid and vortex to mix.
-
-
SPE Procedure (using a mixed-mode or polymeric reversed-phase cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol or an appropriate elution solvent.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
-
Quantitative Data Summary
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Throughput |
| Protein Precipitation (PPT) | > 90 | 50 - 80 (Suppression) | < 15 | High |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | 80 - 110 | < 10 | Medium |
| Solid-Phase Extraction (SPE) | > 85 | 90 - 110 | < 5 | Low |
Visualizations
Caption: Workflow for this compound analysis comparing sample preparation options.
Caption: Troubleshooting flowchart for this compound LC-MS/MS method issues.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 3. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different liquid chromatography methods for the determination of corticosteroids in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS method for the simultaneous determination of six glucocorticoids in pharmaceutical formulations and counterfeit cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of Desoximetasone and its impurities in HPLC
Welcome to the technical support center for the HPLC analysis of Desoximetasone and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges.
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Question 1: I am observing significant peak tailing for the main this compound peak. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for this compound, a common issue with basic compounds on silica-based columns, can compromise peak integration and resolution. The primary causes often revolve around secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column packing can interact with the basic sites of the this compound molecule, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing these secondary interactions. A mobile phase pH of around 3.0 is often effective.[1][2] This can be achieved by adding 0.1% orthophosphoric acid or formic acid to the aqueous portion of your mobile phase.[1][2]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap strongly retained compounds from the sample matrix, protecting the analytical column.[3]
-
Solution 2: Column Washing: Implement a robust column washing procedure between injections or at the end of a sequence to remove any adsorbed contaminants.
-
Below is a logical workflow for troubleshooting peak tailing:
Caption: A flowchart outlining the steps to diagnose and resolve peak tailing for this compound.
Question 2: I am struggling to separate this compound from a known impurity, such as Betamethasone or a degradation product. How can I improve the resolution?
Answer:
Achieving baseline separation between structurally similar compounds like this compound and its impurities requires careful optimization of the chromatographic conditions.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and potentially improve resolution.
-
Organic Modifier: If you are using methanol, consider switching to acetonitrile or a mixture of the two. Acetonitrile often provides different selectivity and can resolve peaks that co-elute in methanol-based mobile phases.
-
-
Adjust the Gradient Profile:
-
Scouting Gradient: If you are unsure where the impurity elutes, start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to locate the critical pair.
-
Shallow Gradient: Once the elution zone of the critical pair is identified, "stretch out" the gradient in that region. A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can significantly enhance resolution.
-
-
Change the Stationary Phase:
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can offer different selectivity due to variations in silica purity, end-capping, and bonding density.
-
Alternative Stationary Phases: If optimizing the mobile phase on a C18 column is unsuccessful, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative selectivities.
-
-
Temperature Optimization:
-
Lower Temperature: Decreasing the column temperature can sometimes improve resolution, although it will also increase backpressure and run times.
-
Higher Temperature: Increasing the temperature can improve efficiency and decrease analysis time, but it may also reduce resolution for some critical pairs. The effect of temperature should be evaluated empirically.
-
The following diagram illustrates a systematic approach to improving resolution:
Caption: A step-by-step workflow for enhancing the separation of this compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an HPLC method for this compound and its impurities?
A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous phase and an organic solvent, with UV detection.[1][2][4][5]
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid (pH ~3.0)[1][2] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a linear gradient from 20% B to 80% B |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 240 nm[4][5] |
| Column Temp. | Ambient or controlled at 25-30 °C |
| Injection Vol. | 10-20 µL |
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of your HPLC method.[4][5] The drug substance should be subjected to various stress conditions to induce degradation.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2-8 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2-8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Heat solid drug at 105 °C for 24 hours |
| Photolytic Degradation | Expose solution to UV light (254 nm) and/or visible light |
After exposure, the samples should be neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Q3: What are some known impurities of this compound?
A3: Impurities can originate from the synthesis process or from degradation. Some known related compounds and potential impurities include:
-
Betamethasone (a stereoisomer)
-
Dexamethasone Acetate
-
Process-related impurities from the synthetic route.
-
Degradation products formed under stress conditions (e.g., hydrolysis, oxidation).
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound Assay and Impurity Profiling
This protocol is a robust starting point for the analysis of this compound and its related substances.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.
-
Column: Cosmosil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][2]
-
Mobile Phase A: 0.1% Orthophosphoric acid in HPLC grade water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 80 | 20 |
| 30.0 | 80 | 20 |
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.[1]
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase (initial conditions: 80% A, 20% B).
-
Sample Preparation (for drug substance): Prepare a solution of the this compound sample in methanol at a concentration of approximately 100 µg/mL and dilute to 10 µg/mL with the mobile phase.
-
Sample Preparation (for cream/ointment): Accurately weigh a portion of the formulation equivalent to 1 mg of this compound into a centrifuge tube. Add a suitable non-polar solvent (e.g., hexane) to disperse the base, followed by extraction with methanol. Centrifuge and collect the methanol layer. Dilute the extract with the mobile phase to a final concentration of approximately 10 µg/mL.
3. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that can be expected with an optimized method. Actual values may vary depending on the specific column and system used.
Table 1: Example Chromatographic Performance Data
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) from this compound |
| Impurity A | 8.5 | 1.2 | 2.5 |
| Impurity B | 10.2 | 1.1 | 3.8 |
| This compound | 12.1 | 1.3 | - |
| Betamethasone | 13.5 | 1.2 | 2.1 |
This technical support center provides a foundation for addressing common challenges in the HPLC analysis of this compound. For further assistance, always refer to the relevant pharmacopeial monographs and internal validation documentation.
References
Technical Support Center: Enhancing Desoximetasone Delivery in Ex Vivo Skin Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Desoximetasone in ex vivo skin models.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during ex vivo skin permeation and retention studies with this compound formulations.
Formulation and Physicochemical Issues
Q1: My this compound formulation appears unstable (e.g., phase separation, crystallization). How can I troubleshoot this?
A1: this compound is a lipophilic drug with low aqueous solubility, which can present formulation challenges.[1][2]
-
Solubility Enhancement: Consider using co-solvents, surfactants, or creating novel drug delivery systems like niosomes or emulgels to improve solubility and stability.[1][2]
-
Excipient Compatibility: Ensure all excipients are compatible with this compound. Incompatibilities can lead to degradation or crystallization.
-
pH Optimization: The pH of your formulation can impact the stability of this compound and the integrity of the skin barrier. For topical formulations, a pH range of 4.5 to 6.2 is generally considered suitable for skin application.
-
Storage Conditions: Store the formulation under appropriate temperature and humidity conditions as determined by stability studies. Accelerated stability tests (e.g., at 40°C) can help identify potential long-term stability issues.
Q2: I am observing low permeation of this compound through the ex vivo skin model. What are the potential causes and solutions?
A2: Low permeation can be due to the formulation, the experimental setup, or the skin tissue itself.
-
Formulation Optimization: The choice of vehicle significantly impacts this compound delivery. Ointments, due to their occlusive nature, may enhance penetration compared to creams or gels in some cases.[3][4] Novel formulations like niosomal gels have been shown to provide controlled release and enhance skin retention.[1][2]
-
Penetration Enhancers: Incorporate chemical penetration enhancers (e.g., fatty acids, propylene glycol) into your formulation to reversibly disrupt the stratum corneum barrier and improve drug flux.
-
Skin Barrier Integrity: Ensure the skin used in your experiment has not been compromised. High transepidermal water loss (TEWL) values may indicate a damaged barrier, leading to artificially high permeation.
-
Receptor Fluid Sink Conditions: The concentration of this compound in the receptor fluid should not exceed 10% of its saturation solubility in that medium. If sink conditions are not maintained, the diffusion gradient will be reduced, leading to lower permeation. Consider adding a solubilizing agent like albumin to the receptor fluid for the lipophilic this compound.
Experimental and Analytical Issues
Q3: I am seeing high variability in my ex vivo skin permeation data between replicates. How can I minimize this?
A3: High variability is a common challenge in ex vivo skin studies.
-
Skin Sample Uniformity: Use skin from the same donor and anatomical site to minimize biological variation. The thickness of the skin samples should be as consistent as possible.
-
Standardized Protocol: Ensure a consistent and well-documented procedure for skin preparation, formulation application, and sampling.
-
Franz Cell Setup: Check for air bubbles under the skin in the Franz diffusion cell, as these can hinder permeation. Ensure a consistent stirring speed of the receptor fluid.
-
Environmental Control: Maintain a constant temperature (typically 32°C) of the skin surface throughout the experiment.
Q4: How do I properly prepare and handle ex vivo skin for permeation studies?
A4: Proper skin handling is critical for obtaining reliable data.
-
Source and Storage: Human cadaver skin or porcine ear skin are common models. Upon receipt, skin should be stored frozen (typically at -20°C or lower).
-
Thawing and Preparation: Thaw the skin at room temperature. Carefully remove any subcutaneous fat and tissue. If required, dermatomed skin of a specific thickness can be prepared.
-
Integrity Check: Before mounting the skin on the Franz cell, perform an integrity test, such as measuring the transepidermal water loss (TEWL).
-
Hydration: Hydrate the skin in a suitable buffer (e.g., phosphate-buffered saline, PBS) before the experiment.
Q5: What are the key parameters to consider for the HPLC analysis of this compound in skin permeation samples?
A5: A validated RP-HPLC method is essential for accurate quantification.
-
Column: A C18 column is commonly used for the separation of this compound.[5][6][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and water, with the pH adjusted using an acid like orthophosphoric acid.[5][6]
-
Detection: UV detection at a wavelength of around 240 nm is suitable for this compound.[5][6]
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[5][6]
Data Presentation
Table 1: Comparative Permeation of this compound from Different Formulations
| Formulation | Skin Model | Duration (h) | Cumulative Permeation (µg/cm²) | Reference |
| Niosomal Gel | Human Cadaver Skin | 24 | 9.75 ± 0.44 | [1] |
| Reference Gel | Human Cadaver Skin | 24 | 24.22 ± 4.29 | [1] |
| Cream (0.25%) | Human Cadaver Skin | 36 | Approx. 2.5 | [3] |
| Ointment (0.25%) | Human Cadaver Skin | 36 | Approx. 2.5 | [3] |
Table 2: Skin Retention of this compound from Different Formulations
| Formulation | Skin Model | Duration (h) | Skin Retention (ng/mg) | Epidermis (µg/mg) | Dermis (µg/mg) | Reference |
| Niosomal Gel | Human Cadaver Skin | 24 | 30.88 | - | - | [1] |
| Reference Gel | Human Cadaver Skin | 24 | 26.01 | - | - | [1] |
| Cream (0.25%) | Human Cadaver Skin | 36 | - | 0.5 ± 0.1 | 0.02 ± 0.003 | [3] |
| Ointment (0.25%) | Human Cadaver Skin | 36 | - | 0.7 ± 0.2 | 0.02 ± 0.003 | [3] |
Experimental Protocols
Protocol 1: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Thaw frozen human cadaver or porcine ear skin at room temperature.
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Visually inspect the skin for any defects.
-
Measure the transepidermal water loss (TEWL) to ensure barrier integrity.
-
Hydrate the skin in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., PBS with a solubilizing agent for this compound) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath.
-
Stir the receptor fluid continuously with a magnetic stir bar.
-
-
Formulation Application and Sampling:
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated RP-HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.
-
-
Skin Retention Analysis:
-
At the end of the experiment, dismount the skin from the Franz cell.
-
Wash the surface of the skin to remove any excess formulation.
-
Separate the epidermis from the dermis if required.
-
Extract this compound from the skin layers using a suitable solvent (e.g., methanol).
-
Quantify the amount of this compound retained in the skin using RP-HPLC.
-
Mandatory Visualizations
Caption: this compound anti-inflammatory signaling pathway.
Caption: Experimental workflow for ex vivo skin permeation studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nanostructured Non-Ionic Surfactant Carrier-Based Gel for Topical Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Development and Validation of RP-HPLC Method for this compound in Bulk and Cream Formulation | Semantic Scholar [semanticscholar.org]
Preventing Desoximetasone degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Desoximetasone during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The most significant factor is exposure to alkaline (basic) conditions, which can cause hydrolysis.[1] Other factors that can contribute to its degradation include exposure to acidic conditions, oxidation, high temperatures (thermolysis), and light (photolysis).[1][2]
Q2: I am observing a major impurity in my this compound cream and gel samples during stability studies. What is the likely cause?
A2: A major impurity that increases during accelerated and long-term stability studies of this compound cream and gel is often a result of alkaline hydrolysis.[1] The slightly alkaline pH of some cream and gel formulations can promote this degradation.[1]
Q3: What are the common degradation products of this compound?
A3: Under forced degradation conditions, this compound can degrade into several products. The primary degradation pathway involves the 20-keto-21-hydroxyl group. Common degradation products include a 17-carboxylic acid derivative and a 21-aldehyde.[2] An anhydride intermediate has also been reported.[2]
Q4: How can I minimize this compound degradation during sample storage?
A4: To minimize degradation, store this compound samples, especially in solution, protected from light and at controlled room temperature or refrigerated if stability data permits. Avoid high temperatures and exposure to strongly acidic or basic environments. For solutions, using a diluent with a slightly acidic pH (e.g., around pH 3) can improve stability.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during extraction: The sample preparation procedure may be exposing the analyte to harsh conditions (e.g., high pH, high temperature). | - Ensure the pH of the extraction solvent is neutral or slightly acidic. - Avoid prolonged exposure to heat. If heating is necessary for extraction, use the lowest effective temperature for the shortest duration. - Work expeditiously to minimize the time the sample is in solution before analysis. |
| Incomplete extraction from the matrix (cream, gel, or ointment): The chosen solvent may not be effectively disrupting the formulation to release the drug. | - For creams and gels, a mixture of methanol and water is often effective.[3] Sonication can aid in the complete dissolution of the sample.[3] - For ointments, a non-polar solvent followed by extraction with a more polar solvent may be necessary. - Ensure thorough mixing and vortexing to facilitate complete extraction. | |
| Peak tailing in HPLC chromatogram | Secondary interactions with the stationary phase: Residual silanol groups on the C18 column can interact with the polar functional groups of this compound. | - Adjust the mobile phase pH to be more acidic (e.g., pH 3 with 0.1% orthophosphoric acid) to suppress the ionization of silanol groups.[3] - Use a high-purity, end-capped HPLC column specifically designed to minimize silanol activity. - Add a competing base, such as triethylamine, to the mobile phase in small concentrations to block the active silanol sites. |
| Column overload: Injecting too much sample onto the column. | - Dilute the sample and reinject. - If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity. | |
| Ghost peaks or extraneous peaks in the chromatogram | Contamination: Contamination from the sample matrix, solvents, or the HPLC system itself. | - Ensure high-purity solvents and reagents are used. - Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components. - Flush the HPLC system, including the injector and column, with a strong solvent to remove any adsorbed contaminants. |
| Carryover from previous injections: Residual sample from a previous injection is eluted in the current run. | - Optimize the injector wash procedure to ensure the needle and sample loop are thoroughly cleaned between injections. - Run a blank injection after a high-concentration sample to check for carryover. | |
| Irreproducible retention times | Changes in mobile phase composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent. | - Prepare fresh mobile phase daily and keep the solvent reservoirs capped. - Use a mobile phase with a buffer to maintain a consistent pH. - Ensure the HPLC pump is functioning correctly and delivering a consistent solvent mixture. |
| Fluctuations in column temperature: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant and controlled temperature for the HPLC column.[4] |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 h | 80°C | ~10% | 17-carboxylic acid, 21-aldehyde | [2] |
| Alkaline Hydrolysis | 0.01 M NaOH | 10 min | Ambient | ~15% | 17-carboxylic acid, Anhydride intermediate | [1][2] |
| Oxidative | 3% H₂O₂ | 24 h | Ambient | ~8% | Oxidative degradants | [2] |
| Thermal | - | 48 h | 105°C | ~5% | Thermally induced degradants | [2] |
| Photolytic | UV light | 7 days | Ambient | ~12% | Photolytic degradants | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Cream (0.25%)
This protocol is adapted from a validated RP-HPLC method for the determination of this compound in a cream formulation.[3][5]
-
Sample Weighing: Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of methanol to the flask.
-
Extraction: Sonicate the flask for 15 minutes to ensure complete dissolution of the this compound and dispersion of the cream base.
-
Centrifugation: Centrifuge the solution at 3000 rpm for 10 minutes to separate the excipients.
-
Dilution: Carefully transfer the supernatant to another 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Final Preparation: Take 1 mL of this solution and dilute it to 10 mL with the mobile phase to obtain a final concentration suitable for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: RP-HPLC Method for this compound Analysis
This method is suitable for the analysis of this compound and its degradation products.[3][5]
-
HPLC System: Agilent HPLC system with a gradient pump and a variable wavelength detector.
-
Column: C18 column (e.g., Cosmosil 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol and Water (80:20 v/v). Adjust the pH to 3 with 0.1% orthophosphoric acid.[3][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Visualizations
This compound Degradation Workflow
The following diagram illustrates the general workflow for investigating this compound degradation.
Caption: Workflow for Forced Degradation Analysis of this compound.
Alkaline Hydrolysis Pathway of this compound
This diagram illustrates the proposed mechanism of this compound degradation under alkaline conditions.
Caption: Proposed Alkaline Hydrolysis Pathway of this compound.
Troubleshooting Logic for Peak Tailing
This diagram provides a logical approach to troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
Optimizing mobile phase for Desoximetasone HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Desoximetasone High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by RP-HPLC?
A common starting point for reverse-phase HPLC analysis of this compound is a mixture of methanol and water.[1][2][3] The exact ratio can be adjusted to achieve the desired retention time and resolution. Acetonitrile can also be used as the organic modifier.[4] It is also common to add an acid, such as acetic acid or phosphoric acid, to the mobile phase to improve peak shape and control the ionization of the analyte.[3][4][5][6]
Q2: What column is recommended for this compound HPLC analysis?
A C18 column is the most frequently used stationary phase for the separation of this compound.[1][2][3][7] These columns provide good retention and selectivity for corticosteroids. Typical column dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[1][2][3]
Q3: What is the recommended detection wavelength for this compound?
This compound can be detected using a UV detector, with common wavelengths being 240 nm and 254 nm.[1][2][3][5][6][7]
Q4: How can I improve the peak shape of my this compound peak?
Poor peak shape, such as tailing, can often be addressed by adjusting the mobile phase pH. The addition of a small amount of acid, like 0.1% orthophosphoric acid or 1% glacial acetic acid, to the mobile phase can help to protonate free silanol groups on the stationary phase and reduce secondary interactions with the analyte.[1][2][3][5][6] Ensure your mobile phase is well-mixed and degassed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Mobile phase is too strong or too weak. | - If peaks are eluting too early (low retention), decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. - If peaks are eluting too late (high retention), increase the percentage of the organic solvent. |
| Improper mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase with an appropriate acid (e.g., phosphoric acid, acetic acid) to improve selectivity between this compound and any impurities. For corticosteroids, a slightly acidic pH is often beneficial.[1][2][3] | |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | Add a competing base or an acidic modifier to the mobile phase. For example, adding a small amount of an acid like phosphoric or acetic acid can help to sharpen the peak.[1][2][3][5][6] |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Retention Time Shift | Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently for each run. Use a volumetric flask for precise measurements. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable temperature throughout the analysis. | |
| Column degradation. | If the retention time consistently decreases and peak shape deteriorates, the column may be degrading. Replace the column with a new one of the same type. | |
| Baseline Noise or Drift | Mobile phase is not properly degassed. | Degas the mobile phase using sonication or vacuum filtration before use to remove dissolved gases. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase with high-purity solvents. Flush the column with a strong solvent to remove any contaminants. | |
| Detector lamp is failing. | If the noise is erratic and high, the detector lamp may need to be replaced. |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a commonly cited method for the analysis of this compound.[1][2][3]
-
Mobile Phase Preparation:
-
Prepare a mixture of methanol and water in a ratio of 80:20 (v/v).
-
Add 0.1% orthophosphoric acid to the mixture.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase by sonicating for 15 minutes.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
Protocol 2: USP Recommended Method
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound.[5][6]
-
Mobile Phase Preparation:
-
Prepare a mixture of methanol, water, and glacial acetic acid in a ratio of 65:35:1 (v/v/v).
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Column: L7 packing (C8), 4.6 mm x 15 cm.
-
Flow Rate: Approximately 1 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Visualizations
Caption: General workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating an HPLC Method for Desoximetasone Analysis: A Comparative Guide Based on ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality and consistency of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Desoximetasone, a topical corticosteroid, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visual workflows to clarify the validation process.
Comparative Analysis of Validated HPLC Methods
Several validated RP-HPLC methods have been reported for the determination of this compound in bulk and pharmaceutical formulations.[6][7][8][9] The following tables summarize the chromatographic conditions and validation parameters from two distinct methods, offering a clear comparison for researchers selecting an appropriate analytical procedure.
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 Cosmosil Column (250mm x 4.6mm, 5µm)[7][8][9] | C18 Column (75mm x 4.6mm, 3.5µm)[10][11] |
| Mobile Phase | Methanol: Water (20:80 v/v) with 0.1% Orthophosphoric Acid (pH 3)[7][8][9] | Gradient Elution (details not specified)[10][11] |
| Flow Rate | 1.0 mL/min[7][8][9] | Not Specified |
| Detection Wavelength | 240 nm[7][8][9] | 240 nm[10][11] |
| Injection Volume | 20 µL[7] | Not Specified |
| Column Temperature | Ambient | Not Specified |
Table 2: Comparison of Method Validation Parameters as per ICH Guidelines
| Validation Parameter | Method 1 | Method 2 | ICH Guideline Requirement |
| Linearity (Correlation Coefficient, r) | 0.9989[7][8][9] | Validated | A linear relationship should be demonstrated across the analytical range. |
| Accuracy (% Recovery) | 99.00 – 101.00% | Validated | The closeness of test results to the true value. |
| Precision (% RSD) | < 2%[8] | Validated | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | 1.2 µg/mL[6] | Not Specified | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Validated | Validated through forced degradation studies.[10][11] | The ability to assess the analyte unequivocally in the presence of other components. |
| Robustness | Validated | Validated[10][11] | The capacity to remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Below are the detailed methodologies for the key experiments involved in validating an HPLC method for this compound, based on the principles outlined in the ICH guidelines.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 3-18 µg/mL).[7]
-
Sample Preparation (for Cream Formulation): Accurately weigh a quantity of the cream equivalent to a known amount of this compound. Disperse the cream in a suitable solvent, sonicate to ensure complete dissolution of the drug, and filter to remove any undissolved excipients before injection into the HPLC system.
Method Validation Procedures
-
System Suitability: Before starting the validation, inject a standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas.
-
Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r), which should be close to 1.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day and under the same experimental conditions.[4] The Relative Standard Deviation (%RSD) should be below 2%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument to assess the ruggedness of the method.
-
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, subject the this compound drug substance to stress conditions such as acid, base, oxidation, heat, and light.[10][11][12] The method should be able to separate the intact drug from any degradation products formed.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal usage.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the HPLC method validation workflow and the logical hierarchy of the validation parameters as stipulated by ICH guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. jddtonline.info [jddtonline.info]
- 9. Development and Validation of RP-HPLC Method for this compound in Bulk and Cream Formulation | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
Desoximetasone and Betamethasone in Psoriasis Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Desoximetasone and Betamethasone, two potent topical corticosteroids, in the context of preclinical psoriasis models. While direct head-to-head preclinical comparisons are limited, this document synthesizes available data to offer insights into their respective efficacies and mechanisms of action.
Executive Summary
Both this compound and Betamethasone are effective anti-inflammatory agents used in the treatment of psoriasis. Their therapeutic effects are primarily mediated through the glucocorticoid receptor, leading to the suppression of pro-inflammatory signaling pathways, such as NF-κB, and the subsequent reduction of inflammatory cytokine production and immune cell infiltration in the skin.
This guide presents the available experimental data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to aid researchers in their understanding and future studies.
Data Presentation
In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
Note: The following table summarizes data for Betamethasone from a representative study. Comparable quantitative data for this compound in the same preclinical model was not identified in the conducted literature search.
| Treatment Group | Key Efficacy Parameters | Results | Reference |
| Betamethasone | Change in Ear Thickness | Significantly inhibited the development of imiquimod-induced skin inflammation on Days 3, 4, and 5 (p < 0.01).[1] | [Mori et al., 2016] |
| mRNA Expression of Pro-inflammatory Cytokines and Markers (in skin tissue) | - IFN-γ, IL-17, IL-22: Significantly suppressed imiquimod-induced increases.[1] - IL-1β, S100A8, S100A9: Significantly suppressed imiquimod-induced increases.[1] - IL-23: Marginal effect on expression.[1] | [Mori et al., 2016] |
Clinical and In Vitro Comparative Data
The following tables provide a summary of clinical and in vitro findings. It is crucial to note that these results are not directly comparable to the preclinical data above due to differences in study design, endpoints, and biological systems.
Clinical Efficacy in Psoriasis Patients
| Drug | Concentration | Comparator | Key Findings | Reference |
| This compound | 0.25% cream | Betamethasone dipropionate 0.05% cream | Significantly more active in reducing erythema and overall improvement of psoriatic lesions.[2] | [Magnin et al., 1978] |
| This compound | 0.25% emollient cream | Betamethasone valerate 0.1% cream | Clinically superior in the relief of moderate and severe inflammatory manifestations of psoriasis.[3][4] | [Savin, 1978; Allenby et al., 1981] |
| This compound | 0.25% spray | Placebo | Statistically significantly greater percentage of subjects achieved Clinical Success and Treatment Success at Day 28.[5][6][7] | [Kircik et al., 2013; Feldman et al., 2017] |
In Vitro Anti-proliferative Effects on Keratinocytes (HaCaT cells)
| Drug | Concentration | Key Findings | Reference |
| Betamethasone dipropionate | 10⁻⁴ M | The most antiproliferative compound among the tested corticosteroids. Induced more apoptosis than necrosis.[8] | [Guichard et al., 2015] |
| Betamethasone valerate | 10⁻⁴ M | Showed significant antiproliferative effects. Induced more apoptosis than necrosis.[8] | [Guichard et al., 2015] |
Vasoconstriction Assay (A surrogate for anti-inflammatory potency)
| Drug | Concentration | Comparator | Key Findings | Reference |
| This compound | 0.25% ointment and fatty ointment | Betamethasone 0.05% fatty ointment | Showed similar vasoconstrictive potential.[9] | [Borelli et al., 2008] |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used and robust model that recapitulates many features of human psoriasis.[10][11][12][13][14]
Materials:
-
Animals: 8-12 week old female BALB/c or C57BL/6 mice.[10][12]
-
Imiquimod Cream: Commercially available 5% imiquimod cream (e.g., Aldara™).[10]
-
Test Articles: this compound and Betamethasone formulations for topical application.
-
Vehicle Control: The vehicle used for the test article formulations.
-
Calipers: For measuring ear or skin fold thickness.
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: On day -1, shave the dorsal back skin of the mice over a defined area (e.g., 2 x 3 cm).[13]
-
Induction of Psoriasis-like Inflammation:
-
Treatment:
-
Administer the topical treatments (this compound, Betamethasone, or vehicle) to the inflamed area, typically starting from day 1 or 2, once or twice daily.[12]
-
-
Evaluation of Disease Severity:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness), scaling, and induration (thickness) of the back skin daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores represents the cumulative PASI score.[15][16]
-
Skin/Ear Thickness: Measure the thickness of the ear or a fold of the back skin daily using calipers.[1]
-
-
Endpoint Analysis (e.g., on day 6 or 7):
-
Histology: Euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to extract RNA for qRT-PCR analysis of pro-inflammatory cytokine and marker expression (e.g., IL-17, IL-23, TNF-α, IL-1β, S100A8/A9).[1]
-
Flow Cytometry: Isolate immune cells from the skin or draining lymph nodes for flow cytometric analysis of different immune cell populations (e.g., T cells, neutrophils).
-
In Vitro Keratinocyte Proliferation Assay
This assay assesses the anti-proliferative effects of the corticosteroids on keratinocytes, a key feature of psoriasis.
Materials:
-
Cells: Human immortalized keratinocyte cell line (HaCaT).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Test Articles: this compound and Betamethasone at various concentrations.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or isopropanol with HCl.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Betamethasone, or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the vehicle control.
Mandatory Visualization
Caption: Workflow of the imiquimod-induced psoriasis mouse model.
Caption: Simplified glucocorticoid receptor signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by corticosteroids.
References
- 1. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparative study of 2 topical steroids preparations: this compound and betamethasone dipropionate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new topical corticosteroid: short- and long-term experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six-month controlled study of effect of this compound and betamethasone 17-valerate on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Study Results of this compound Spray, 0.25% in Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Clinical study results of this compound spray, 0.25% in moderate to severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical 0.25% this compound spray efficacy for moderate to severe plaque psoriasis: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of different this compound preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. imavita.com [imavita.com]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 15. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmrat.biomedpress.org [bmrat.biomedpress.org]
A Researcher's Guide to Inter-laboratory Validation of Analytical Methods for Desoximetasone
For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical step to ensure reliable and reproducible data. When a method is to be used across multiple laboratories, an inter-laboratory validation (also known as a collaborative study or ring trial) is essential to assess its robustness and transferability. This guide provides a framework for conducting such a study for the analysis of Desoximetasone, a potent topical corticosteroid, and compares the performance of the widely used Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with a spectrophotometric alternative.
This document outlines the key validation parameters as defined by the International Council for Harmonisation (ICH) and presents a typical workflow for an inter-laboratory validation study. While no formal inter-laboratory validation studies for this compound have been published, this guide utilizes data from single-laboratory validation studies to establish performance benchmarks.
Comparison of Analytical Methods for this compound
Two primary analytical methods have been reported for the quantification of this compound in pharmaceutical formulations: RP-HPLC and UV-Visible Spectrophotometry. The choice of method often depends on the specific requirements of the analysis, such as the need for stability-indicating assays, the complexity of the sample matrix, and the available instrumentation.
Table 1: Performance Comparison of RP-HPLC and Spectrophotometric Methods
| Validation Parameter | RP-HPLC Method | Spectrophotometric Method |
| Linearity (Correlation Coefficient, r) | 0.9989[1][2] | 0.9991[3][4] |
| Accuracy (% Recovery) | 98.55% with RSD = 2.40% (n=10)[1] | 98.55% with RSD = 2.40% (n=10)[3][4] |
| Precision (RSD) | 1.03% to 2.01%[1] | 1.03% to 2.01%[3][4] |
| Limit of Detection (LOD) | Not explicitly stated in all studies, but the method is shown to be highly sensitive. | 1.2 µg/mL[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated in all studies. | Not explicitly stated. |
| Specificity | High; capable of separating this compound from degradation products.[1] | Lower; susceptible to interference from other UV-absorbing compounds.[3] |
Experimental Protocols
RP-HPLC Method for this compound in Cream Formulation
This method is based on a widely cited single-laboratory validation study and serves as a robust starting point for inter-laboratory validation.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a quantity of this compound cream and transfer to a suitable volumetric flask.
-
Dissolve in the mobile phase with the aid of sonication.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Spectrophotometric Method for this compound in Ointment
This colorimetric method offers a simpler and more accessible alternative to HPLC, though with limitations in specificity.[3][4]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagent: 1,4-dihydrazinophthalazine.
-
Procedure:
-
Sample and Standard Preparation:
-
Prepare sample and standard solutions in a suitable solvent.
-
React with the 1,4-dihydrazinophthalazine reagent under the specified conditions.
-
Measure the absorbance at 380 nm against a reagent blank.
-
Inter-laboratory Validation Workflow
An inter-laboratory validation study is crucial to establish the reproducibility and robustness of an analytical method when used by different analysts in different laboratories with varying equipment. The following workflow is recommended for a this compound analytical method.
Data Presentation for Inter-laboratory Validation
The core of an inter-laboratory validation report is the clear and concise presentation of data from all participating laboratories. The following tables provide a template for summarizing the key validation parameters.
Table 2: Inter-laboratory Precision (Repeatability and Reproducibility)
| Laboratory ID | Sample Concentration (e.g., mg/g) | Mean Assay (%) | Repeatability RSD (%) |
| Lab 1 | 2.5 | 99.8 | 0.5 |
| Lab 2 | 2.5 | 100.2 | 0.7 |
| Lab 3 | 2.5 | 99.5 | 0.6 |
| ... | ... | ... | ... |
| Overall Mean | (Calculated) | ||
| Reproducibility RSD (%) | (Calculated) |
Table 3: Inter-laboratory Accuracy (% Recovery)
| Laboratory ID | Spiked Concentration Level | Mean Recovery (%) | RSD (%) |
| Lab 1 | 80% | 99.2 | 0.8 |
| 100% | 100.1 | 0.6 | |
| 120% | 99.5 | 0.7 | |
| Lab 2 | 80% | 98.9 | 1.0 |
| 100% | 99.8 | 0.8 | |
| 120% | 100.5 | 0.9 | |
| ... | ... | ... | ... |
By following this structured approach, researchers and drug development professionals can effectively conduct an inter-laboratory validation of a this compound analytical method, ensuring its suitability for widespread use in quality control and research settings. The comparison with alternative methods allows for an informed decision based on the specific analytical needs.
References
A Comparative Analysis of the Anti-inflammatory Effects of Desoximetasone and Hydrocortisone
An objective guide for researchers and drug development professionals on the relative potency and efficacy of two commonly utilized topical corticosteroids.
This guide provides a comprehensive comparison of the anti-inflammatory properties of Desoximetasone and Hydrocortisone, drawing upon clinical and preclinical data. This compound, a potent fluorinated corticosteroid, is consistently shown to have significantly greater anti-inflammatory and vasoconstrictive effects compared to the milder, non-fluorinated Hydrocortisone. This difference in potency translates to varied clinical applications and efficacy in treating inflammatory dermatoses.
Executive Summary of Comparative Efficacy
Clinical evidence consistently demonstrates the superior anti-inflammatory efficacy of this compound over Hydrocortisone in the treatment of corticosteroid-responsive skin conditions such as eczema and psoriasis.
Table 1: Clinical Efficacy in Eczema
| Clinical Parameter | 0.25% this compound | 1% Hydrocortisone | Key Findings |
| Overall Improvement | Most effective treatment, greatest degree of improvement | Least effective treatment | This compound 0.25% showed the highest efficacy among all treatments studied, which also included 0.05% this compound and 0.1% betamethasone valerate.[1][2] |
| Erythema/Redness | Significant reduction | Minimal reduction | This compound 0.25% produced a progressive and sustained improvement in clinical symptoms throughout the study period.[1][2][3] |
| Scaling | Significant reduction | Minimal reduction | Investigator and patient assessments confirmed the superior efficacy of 0.25% this compound.[1][2] |
| Itching | Significant reduction | Minimal reduction | Hydrocortisone 1% was found to be the least effective of all the corticosteroids compared.[1][2][3] |
Based on a 3-week, double-blind, multi-centre study involving 96 patients with eczema.[1][2]
Table 2: Clinical Efficacy in Psoriasis
| Parameter | 0.25% this compound | 0.1% Hydrocortisone Butyrate | Key Findings |
| Patient Preference | 13 out of 27 patients | 3 out of 27 patients | The difference in patient preference was statistically significant (p<0.05).[4][5] |
| Physician's Assessment | Significantly better effect | Less effective | A significantly better effect of this compound was observed by the second week of treatment.[4][5] |
| Improvement in Scaling | Statistically significant improvement | Less improvement | The difference in improvement was statistically significant after the second week (p<0.05).[5] |
| Improvement in Induration | Statistically significant improvement | Less improvement | The difference in improvement was statistically significant after the second week (p<0.05).[5] |
Based on a 2-week, double-blind, randomized, left-right comparative trial in 30 patients with psoriasis.[4][5]
Potency Assessment: The Vasoconstrictor Assay
The vasoconstrictor assay, a standardized method for determining the potency of topical corticosteroids, measures the degree of skin blanching (vasoconstriction) induced by the drug. This assay consistently demonstrates the significantly higher potency of this compound compared to Hydrocortisone.
Table 3: Vasoconstrictor Assay Results
| Corticosteroid | Concentration | Vasoconstrictive Effect | Potency Classification |
| This compound | 0.25% | Clear blanching | High (Class II) to Super-potent (Class I) |
| Hydrocortisone | 1.0% | No clear-cut vasoconstrictive effect | Mild (Class VII) |
Data from comparative vasoconstriction assays.[6][7] In one study, 0.25% this compound ointment showed a similar vasoconstrictive potential to 0.05% betamethasone, while 1.0% Hydrocortisone fatty ointment showed no clear-cut vasoconstrictive effect.[7] Another trial noted that the skin blanching response of 0.25% this compound spray was significantly different from 2.5% Hydrocortisone cream.[6]
Experimental Protocols
Clinical Trial Methodology for Psoriasis Comparison
The following protocol is a summary of the methodology used in a double-blind, randomized, left-right comparative trial to assess the efficacy of this compound and Hydrocortisone in psoriasis.[4][5]
Caption: Workflow of a comparative clinical trial for psoriasis.
McKenzie-Stoughton Vasoconstrictor Assay Protocol
This assay is a standard in vivo method to determine the potency of topical corticosteroids by measuring their ability to cause vasoconstriction of the small blood vessels in the skin, leading to a visible blanching.
Caption: Standardized workflow for the vasoconstrictor assay.
Mechanism of Anti-inflammatory Action
Both this compound and Hydrocortisone exert their anti-inflammatory effects through the same general mechanism of action as other corticosteroids. This involves binding to cytosolic glucocorticoid receptors, translocation of the receptor-ligand complex to the nucleus, and subsequent modulation of gene transcription. The primary anti-inflammatory effects are achieved through the inhibition of pro-inflammatory signaling pathways, such as NF-κB and AP-1, and the upregulation of anti-inflammatory proteins.
The significantly higher potency of this compound is attributed to its chemical structure, including fluorination, which enhances its binding affinity for the glucocorticoid receptor and its lipophilicity, leading to greater skin penetration.
Caption: General signaling pathway of topical corticosteroids.
Conclusion
The available evidence from both clinical trials and preclinical potency assays unequivocally demonstrates that this compound is a significantly more potent anti-inflammatory agent than Hydrocortisone. This heightened potency translates into greater clinical efficacy in the management of inflammatory skin diseases. The choice between these two corticosteroids should be guided by the severity of the inflammatory condition, the location of the affected skin, and the desired therapeutic outcome, with this compound being reserved for more severe or recalcitrant dermatoses. Researchers and clinicians should consider the potency difference when designing studies and treatment regimens.
References
- 1. A double-blind comparison of 0.25% and 0.05% desoxymethasone, 0.1% betamethasone valerate and 1% hydrocortisone creams in the treatment of eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijhsr.org [ijhsr.org]
- 4. Comparison of this compound and hydrocortisone butyrate in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acta Dermato-Venereologica - File not found [medicaljournals.se]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Activity of different this compound preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Stability-Indicating HPLC Methods for Desoximetasone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of Desoximetasone in pharmaceutical formulations. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of a gradient and an isocratic RP-HPLC method, offering a basis for informed method selection and implementation in a laboratory setting.
Introduction to this compound and Stability-Indicating Methods
This compound is a potent topical corticosteroid used in the treatment of various skin disorders for its anti-inflammatory and immunosuppressive properties.[1][2] A stability-indicating analytical method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3] The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to be conducted to demonstrate the specificity of such methods.[3] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[3]
Comparison of Two Validated RP-HPLC Methods
This guide compares two distinct, validated stability-indicating RP-HPLC methods for this compound analysis: a gradient elution method and an isocratic elution method. The key differences and performance characteristics are summarized below to aid in selecting the most suitable method for specific analytical needs.
Method 1: Gradient RP-HPLC
This method utilizes a gradient elution, which involves changing the mobile phase composition during the analytical run. This approach is often beneficial for separating complex mixtures with components of varying polarities, including the API and its degradation products.
Method 2: Isocratic RP-HPLC
The isocratic method employs a constant mobile phase composition throughout the analysis. This often results in simpler method development and more consistent run-to-run performance, which can be advantageous for routine quality control testing.
Data Presentation
The following tables summarize the chromatographic conditions and validation parameters for the two methods, allowing for a direct comparison of their performance.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: Gradient RP-HPLC | Method 2: Isocratic RP-HPLC |
| Stationary Phase | C18 Column (250mm x 4.6mm, 5µm)[1][2] | C18 Column (250mm x 4mm, 5µm)[4] |
| Mobile Phase | Methanol and 0.1% Orthophosphoric Acid (pH 3.0)[1][2] | Methanol and 25mM Phosphate Buffer (pH 3.0)[4] |
| Elution Mode | Gradient (20:80 v/v initial composition)[1][2] | Isocratic (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[4] |
| Detection Wavelength | 240 nm[1][2] | 245 nm[4] |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method 1: Gradient RP-HPLC | Method 2: Isocratic RP-HPLC |
| Linearity Range | Not explicitly stated | 0.34 - 1.04 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.998[1][2] | > 0.999[4] |
| Limit of Detection (LOD) | Stated as checked[1] | 0.34 µg/mL[4] |
| Limit of Quantification (LOQ) | Stated as checked[1] | 1.04 µg/mL[4] |
| Accuracy (% Recovery) | Stated as checked[1] | 99.42% to 100.79%[4] |
| Precision (% RSD) | Stated as checked[1] | 1.25%[4] |
| Robustness | Stated as validated[1][3] | Unaffected by slight changes in HPLC conditions[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3]
Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH. A major impurity has been observed to be enhanced under alkaline conditions.[3]
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV light.
-
Analyze the stressed samples using the respective HPLC method to ensure the separation of degradation products from the parent drug peak.
Method Validation Protocol (as per ICH Guidelines)
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[1]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed through forced degradation studies.
-
Linearity: Analyze a series of solutions with known concentrations of the analyte to establish a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the stability-indicating method validation process.
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Comparative experimental workflow of the two HPLC methods.
References
A Head-to-Head Comparison of Desoximetasone and Other Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Desoximetasone with other commonly used topical corticosteroids. The information presented is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative performance of these agents. This document summarizes key performance indicators from comparative studies, details the experimental protocols used to generate this data, and visualizes the underlying molecular mechanisms and experimental workflows.
Potency and Efficacy: A Quantitative Comparison
This compound is classified as a high-potency (Group II) topical corticosteroid, with its 0.25% formulations being the most potent.[1][2][3][4] A 0.05% formulation is also available and is considered medium-potency.[1][3][4] The vehicle in which the corticosteroid is formulated can significantly impact its potency; ointments are generally more potent than creams or lotions.[1] Some studies have even classified this compound 0.25% spray as having high to super-high potency (Group I to II).[5][6]
The following tables summarize the quantitative data from head-to-head clinical trials comparing this compound with other topical corticosteroids in the treatment of psoriasis and atopic dermatitis (eczema).
Table 1: Comparative Efficacy of this compound in Plaque Psoriasis
| Comparator | Concentration | Vehicle | Study Duration | Key Efficacy Results | Reference(s) |
| Betamethasone Dipropionate | This compound 0.25% vs. Betamethasone Dipropionate 0.05% | Cream | 21 days | This compound-treated side was better in 22.5% of cases vs. 10% for betamethasone dipropionate-treated side (not statistically significant). | [1] |
| This compound 0.25% vs. Betamethasone Dipropionate 0.05% | Cream | Not Specified | This compound was significantly more active in reducing erythema and overall lesion improvement. | [7] | |
| Betamethasone Valerate | This compound 0.25% vs. Betamethasone Valerate 0.1% | Cream | 6 months | Clinical response to this compound was significantly better than to betamethasone valerate. | [8][9] |
| Triamcinolone Acetonide | This compound 0.25% vs. Triamcinolone Acetonide 0.1% | Ointment | < 8 weeks | 91.7% of patients on this compound showed excellent to good improvement vs. 41.7% on triamcinolone acetonide. | [10][11] |
| Fluocinonide | This compound 0.25% vs. Fluocinonide 0.05% | Ointment | 14 days | This compound was significantly superior in improving thickening and erythema, and in the number of patients with an "excellent" overall evaluation. | [3][12] |
| This compound 0.05% vs. Fluocinonide 0.05% | Gel | 14 days | Both were equally safe and effective for scalp psoriasis, with 89% of the this compound group and 82% of the fluocinonide group reporting excellent or good overall evaluation. | [3] | |
| Fluocinolone Acetonide | This compound 0.25% vs. Fluocinolone Acetonide 0.025% | Cream | 4 weeks | This compound showed a significantly better effect in patients with endogenous eczema. | [13] |
Table 2: Comparative Efficacy of this compound in Atopic Dermatitis (Eczema)
| Comparator | Concentration | Vehicle | Study Duration | Key Efficacy Results | Reference(s) |
| Betamethasone Valerate | This compound 0.05% vs. Betamethasone Valerate 0.1% | Cream | Not Specified | Found to be similar in efficacy. | [3] |
| Triamcinolone Acetonide & Betamethasone Valerate | This compound 0.25% vs. Triamcinolone Acetonide 0.1% and Betamethasone Valerate 0.12% | Ointment | < 8 weeks | 91.7% of patients on this compound showed excellent to good improvement vs. 45.8% on betamethasone valerate and 41.7% on triamcinolone acetonide in various dermatoses. | [10][11] |
Safety Profile: Systemic Absorption and Adverse Effects
The systemic absorption of topical corticosteroids can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, with the risk increasing with higher potency, larger treatment areas, prolonged use, and occlusion.[4][7][10][14]
Table 3: Comparative Systemic Effects and Adverse Events
| Comparator | Concentration | Key Findings on Systemic Effects & Adverse Events | Reference(s) |
| Betamethasone Valerate | This compound 0.25% vs. Betamethasone Valerate 0.1% | In a 6-month study, 9 out of 22 patients treated with this compound showed plasma cortisol levels below normal limits, which returned to normal after discontinuation. No suppression was observed in the 23 patients treated with betamethasone valerate. | [8][9] |
| Betamethasone Dipropionate | This compound 0.25% vs. Betamethasone Dipropionate 0.05% | No side effects were observed in a 21-day trial. | [1] |
| Fluocinonide | This compound 0.25% vs. Fluocinonide 0.05% | No side effects were reported for either treatment group in a 14-day study. | [12] |
| General Adverse Reactions | Not Applicable | Local adverse reactions can include skin atrophy, striae, telangiectasias, burning, itching, and folliculitis.[12][15] Systemic effects from absorption can include Cushing's syndrome and hyperglycemia.[4][10] |
Experimental Protocols
Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a standardized method to determine the bio-potency of a topical corticosteroid formulation.[16] The degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.[16]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are enrolled.
-
Application: A standardized amount of the topical corticosteroid formulation is applied to a small, demarcated area on the volar forearm. Multiple sites are used to test different formulations and a vehicle control.[17]
-
Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance penetration.
-
Duration: The formulation is left in place for a specified period, typically several hours.[17]
-
Assessment: After removal of the formulation, the degree of vasoconstriction (blanching) is assessed at predetermined time points.[4]
-
Measurement:
References
- 1. Local treatment of psoriasis with desoxymethasone and betamethasone 17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoriasis Severity Assessment Combining Physician and Patient Reported Outcomes: The Optimal Psoriasis Assessment Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Activity of different this compound preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding key psoriasis outcome measures – Bristol Myers Squibb [bms.com]
- 6. Clinical evaluation of this compound in treatment of dermatoses and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative study of 2 topical steroids preparations: this compound and betamethasone dipropionate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Six-month controlled study of effect of this compound and betamethasone 17-valerate on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijhsr.org [ijhsr.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of this compound ointment 0.25% versus fluocinonide ointment 0.05% in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double blind trial of a new topical steroid formulation containing this compound against fluocinolonacetonid cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulatory T-Cell Drug Promising for Eczema, With Hint for Asthma as Well | MedPage Today [medpagetoday.com]
- 15. Topicort (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 17. gmp-compliance.org [gmp-compliance.org]
Specificity of Analytical Methods for Desoximetasone: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of Desoximetasone in pharmaceutical formulations. This guide provides a comparative assessment of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely utilized technique for this compound analysis, and delves into the critical aspect of specificity through forced degradation studies.
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, a potent corticosteroid, a specific method is crucial for stability testing, quality control, and ensuring the safety and efficacy of the final product.
Comparison of RP-HPLC Methods for this compound Analysis
RP-HPLC has emerged as the method of choice for the determination of this compound in bulk drug and pharmaceutical formulations.[1][2][3][4] The specificity of these methods is primarily established through forced degradation studies, which intentionally degrade the drug substance to ensure that the analytical method can effectively separate the intact drug from its degradation products.[1][5][6]
Below is a summary of typical chromatographic conditions and validation parameters for RP-HPLC methods used for this compound analysis, extracted from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 cosmosil (250mm x 4.6mm, 5µm)[1][3] | C18 (75mm x 4.6mm, 3.5µm)[5][6] | Eclipse Plus C-18 (150mm x 4.6mm, 5µm)[7] |
| Mobile Phase | Methanol: Water (20:80 v/v) with 0.1% orthophosphoric acid (pH 3)[1][3] | Gradient elution with a C18 column[5][6] | Methanol: Water: Acetic Acid (65:35:1)[7] |
| Flow Rate | 1.0 mL/min[1][3] | Not Specified | 1.0 mL/min[7] |
| Detection Wavelength | 240 nm[1][3] | 240 nm[5][6] | 254 nm[7] |
| Linearity (r²) | 0.9989[1] | Validated[5] | 0.9998[7] |
| Accuracy (% Recovery) | Within acceptance criteria[8] | Validated[5] | Not Specified |
| Precision (% RSD) | < 2%[1] | Validated[5] | Not Specified |
| LOD | Not Specified | Not Specified | 0.01 µg/mL[7] |
| LOQ | Not Specified | Not Specified | 0.02 µg/mL[7] |
Assessing Specificity through Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of validating a stability-indicating analytical method. As per the International Council for Harmonisation (ICH) guidelines, this compound is subjected to various stress conditions to induce degradation. The analytical method's ability to separate the this compound peak from the peaks of any resulting degradants is a direct measure of its specificity.
Experimental Protocol for Forced Degradation of this compound
The following is a generalized protocol for conducting forced degradation studies on this compound:
-
Preparation of Stock Solution: A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Application of Stress Conditions: The stock solution is subjected to the following stress conditions:
-
Acid Hydrolysis: Treated with an acid (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: Treated with a base (e.g., 0.1 N NaOH) at room temperature or heated. A major impurity is often formed under alkaline conditions.[5]
-
Oxidative Degradation: Treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug or its solution is exposed to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: The drug solution is exposed to UV light.
-
-
Sample Analysis: After the specified stress period, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the RP-HPLC method.
-
Peak Purity Analysis: The purity of the this compound peak in the chromatograms of the stressed samples is assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting with the main peak.
The following diagram illustrates the workflow for assessing the specificity of an analytical method for this compound.
Caption: Workflow for assessing the specificity of an analytical method for this compound.
Conclusion
The RP-HPLC method stands as a robust and specific analytical technique for the quantification of this compound. The specificity of the method is rigorously established through comprehensive forced degradation studies, which ensure the separation of the active pharmaceutical ingredient from any potential degradation products. The validation of these methods according to ICH guidelines provides confidence in their accuracy and reliability for routine quality control and stability testing of this compound formulations. Researchers and drug development professionals can confidently employ these validated RP-HPLC methods to ensure the quality and integrity of their products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. permegear.com [permegear.com]
- 5. Development and Validation of RP-HPLC Method for this compound in Bulk and Cream Formulation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
A Comparative Analysis of Desoximetasone Penetration Across Diverse Topical Vehicles
A deep dive into the influence of formulation on the skin permeation of the potent corticosteroid, Desoximetasone, reveals significant variations in drug delivery depending on the topical vehicle employed. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound penetration in cream, ointment, gel, and spray formulations.
The efficacy of a topical corticosteroid is intrinsically linked to its ability to penetrate the stratum corneum and reach the target receptors in the epidermis and dermis. The choice of vehicle plays a pivotal role in this process, influencing the rate and extent of drug absorption. This comparison guide summarizes key quantitative data from in vitro studies, outlines the experimental methodologies used to obtain this data, and provides visual representations of the experimental workflow and the relevant biological signaling pathway.
Data Presentation: Quantitative Comparison of this compound Penetration
The following table summarizes the key penetration parameters of this compound in different topical vehicles based on in vitro studies. These studies typically utilize human cadaver skin or other relevant skin models in Franz diffusion cells to measure the amount of drug that permeates the skin over time.
| Vehicle Type | Cumulative Permeation (µg/cm²) | Flux (µg/cm²/h) | Lag Time (h) | Drug Deposition in Epidermis (µg/mg of tissue) | Drug Deposition in Dermis (µg/mg of tissue) |
| Cream (0.25%) | Comparable to ointment at 36h[1][2] | Significantly higher than ointment from 12h to 18h[1] | Shorter than ointment[1][2] | 0.5 ± 0.1[1][3] | 0.02 ± 0.003[1][3] |
| Ointment (0.25%) | Comparable to cream at 36h[1][2] | Lower than cream in the initial hours[1] | Longer than cream[1][2] | 0.7 ± 0.2[1][3] | 0.02 ± 0.003[1][3] |
| Gel (0.05%) | 24.22 ± 4.29 (Reference Gel)[4] | Not explicitly stated | Not explicitly stated | 26.01 ng/mg (Reference Gel)[4] | Not explicitly stated |
| Niosomal Gel (0.05%) | 9.75 ± 0.44[4] | Slower than reference gel[5] | Not explicitly stated | 30.88 ng/mg[4] | Not explicitly stated |
| Spray (0.25%) | Systemic exposure (Cmax and AUC) ~2-fold greater than cream in minipigs[6] | Not directly measured in vitro | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Direct comparison between all vehicles is challenging due to variations in experimental conditions and drug concentrations across different studies. The data for the spray formulation is based on in vivo animal studies and indicates enhanced systemic absorption compared to the cream, suggesting efficient penetration.
Experimental Protocols
The data presented in this guide is primarily derived from two key in vitro experimental methods: In Vitro Permeation Testing (IVPT) and In Vitro Release Testing (IVRT).
In Vitro Permeation Testing (IVPT)
This method is designed to assess the amount of a drug that can penetrate through the skin.
-
Skin Preparation: Full-thickness human cadaver skin is often used. The skin is carefully dermatomed to a uniform thickness (typically 200-500 µm) to isolate the epidermis and a portion of the dermis. The integrity of the skin barrier is verified before the experiment.
-
Franz Diffusion Cell Setup: The dermatomed skin is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium. The receptor compartment is filled with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The receptor medium is continuously stirred.
-
Dosing: A precise amount of the this compound formulation (cream, ointment, gel, etc.) is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24, 36 hours), samples are withdrawn from the receptor medium and replaced with fresh medium.
-
Quantification: The concentration of this compound in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. From this plot, key parameters such as the steady-state flux (the rate of penetration), the lag time (the time taken for the drug to start permeating at a steady rate), and the total amount of drug permeated are calculated.
-
Skin Deposition: At the end of the experiment, the skin is removed from the diffusion cell. The excess formulation is carefully wiped off. The epidermis and dermis can be separated (e.g., by heat treatment) and the amount of this compound retained in each layer is extracted and quantified.
In Vitro Release Testing (IVRT)
This method measures the rate at which the active pharmaceutical ingredient (API) is released from the formulation.
-
Membrane Selection: An inert, synthetic membrane (e.g., polysulfone, cellulose acetate) is chosen that does not impede the release of the drug from the vehicle.
-
Franz Diffusion Cell Setup: The setup is similar to the IVPT, but with the synthetic membrane separating the donor and receptor compartments.
-
Dosing and Sampling: A known quantity of the formulation is applied to the membrane, and samples are collected from the receptor medium at various time points.
-
Quantification and Analysis: The concentration of this compound in the samples is determined, and the release rate is calculated. This data provides insights into how the vehicle's composition affects the drug's availability for absorption.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway initiated by this binding.
References
- 1. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured Non-Ionic Surfactant Carrier-Based Gel for Topical Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. permegear.com [permegear.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Essential Safety and Handling of Desoximetasone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent corticosteroids like Desoximetasone is paramount. This guide provides immediate, actionable safety protocols and logistical plans to ensure a secure laboratory environment.
This compound is a high-potency synthetic corticosteroid that requires stringent handling procedures to prevent occupational exposure. It is classified as hazardous, with potential risks including skin and eye irritation, allergic reactions, and long-term health effects from repeated exposure. Adherence to the following personal protective equipment (PPE), operational, and disposal plans is critical for mitigating these risks.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the foundation of safe handling. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary means of exposure control, with PPE serving as a crucial secondary barrier.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves (minimum 5-mil thickness). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | NIOSH-approved N95 respirator (for handling solutions or creams). NIOSH-approved Powered Air-Purifying Respirator (PAPR) with a particulate filter (for handling powder or when generating aerosols). | Minimizes inhalation of airborne particles or aerosols. A PAPR is recommended for procedures with a higher risk of aerosolization. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential to maintain a safe working environment.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, tightly sealed container in a designated, well-ventilated, and access-restricted area.
-
Maintain a current inventory of the compound.
-
-
Preparation for Handling:
-
Don all required PPE as specified in the table above.
-
Prepare the designated handling area (e.g., a chemical fume hood or ventilated balance enclosure) by covering the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and materials before handling the compound to minimize movement in and out of the containment area.
-
-
Handling Procedures (Weighing Powder):
-
Perform all manipulations of powdered this compound within a ventilated balance enclosure or a chemical fume hood to control airborne particles.
-
Use dedicated, clearly labeled utensils (spatulas, weigh boats).
-
Handle the compound gently to avoid generating dust.
-
After weighing, carefully seal the primary container.
-
-
Handling Procedures (Preparing Solutions/Creams):
-
Conduct all solution and cream preparations within a chemical fume hood.
-
Add the diluent to the powdered this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., a hot plate with a stirrer) and monitor the process carefully.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a 5% sodium hypochlorite solution, followed by a neutralizing agent such as sodium thiosulfate, and then a final rinse with water.[1]
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE in the designated doffing area, disposing of disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All materials contaminated with this compound, including unused product, disposable PPE, bench paper, and cleaning materials, must be segregated as hazardous pharmaceutical waste.
-
Use designated, clearly labeled, leak-proof waste containers. Black containers are often used for hazardous pharmaceutical waste.[2][3]
-
-
Waste Collection:
-
Keep hazardous waste containers sealed when not in use.
-
Do not overfill waste containers.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous pharmaceutical waste through a licensed and approved hazardous waste contractor.
-
The preferred method of disposal for potent pharmaceutical compounds is incineration at a permitted facility.[2][4]
-
Maintain all records of hazardous waste disposal as required by institutional and regulatory policies.
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the operational workflow and the decision-making process for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
